molecular formula C12H12N2O2 B016029 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 6649-91-8

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No.: B016029
CAS No.: 6649-91-8
M. Wt: 216.24 g/mol
InChI Key: XGCIVVYTCDKDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid is a pivotal β-carboline derivative and a fundamental synthetic intermediate in organic and medicinal chemistry. This tricyclic compound serves as a core scaffold for the synthesis of a diverse array of complex natural products and pharmacologically active molecules, particularly those belonging to the tetrahydro-β-carboline and related alkaloid families. Its primary research value lies in its role as a precursor for the development of compounds with potential neurological activity, as the β-carboline structure is known to interact with various central nervous system targets, including benzodiazepine receptors and monoamine oxidases (MAOs). The carboxylic acid functional group at the 1-position provides a versatile handle for further synthetic elaboration through amidation, esterification, or decarboxylation, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate neurodegenerative pathways, explore novel psychoactive agent mechanisms, and develop new inhibitors for enzymatic targets. It is an indispensable tool for chemists and pharmacologists focused on neuroscience, drug discovery, and the synthesis of biologically relevant heterocyclic compounds.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-4,11,13-14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCIVVYTCDKDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904174
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6649-91-8
Record name 1H-Pyrido(3,4-b)indole-1-carboxylic acid, 2,3,4,9-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006649918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic Acid: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, a heterocyclic amino acid with significant interest in biochemical and pharmaceutical research. This document details its discovery through both natural occurrence and chemical synthesis, outlines experimental protocols for its preparation, presents its physicochemical and spectral data, and discusses its known biological activities.

Introduction

This compound, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, belongs to the tetrahydro-β-carboline class of alkaloids. These compounds are structurally related to tryptophan and are found in various natural sources, including fruits and fermented products. The core structure is a result of the Pictet-Spengler reaction between an indolethylamine (like tryptophan) and an aldehyde or keto acid. This molecule has garnered attention for its potential biological activities, including antioxidant and neuromodulatory properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₂[1][2]
Molecular Weight 216.24 g/mol [1][2]
CAS Number 6649-91-8[1]
IUPAC Name This compound[1]
Canonical SMILES C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)O[1]
InChIKey XGCIVVYTCDKDLC-UHFFFAOYSA-N[1]

Synthesis and Isolation

The primary method for the chemical synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of L-tryptophan with formaldehyde, followed by an acid-catalyzed intramolecular cyclization. The compound is also found naturally in various fruits and can be isolated from these sources.

Synthetic Approach: Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an efficient route to the tetrahydro-β-carboline scaffold. The general workflow for the synthesis of this compound is depicted below.

pictet_spengler_workflow tryptophan L-Tryptophan reaction Pictet-Spengler Reaction (Acid Catalyst, Heat) tryptophan->reaction formaldehyde Formaldehyde formaldehyde->reaction purification Purification (Crystallization/Chromatography) reaction->purification product This compound purification->product

Caption: General workflow for the synthesis of the target compound via the Pictet-Spengler reaction.

Experimental Protocol (General Procedure):

  • Reaction Setup: To a solution of L-tryptophan in an acidic medium (e.g., dilute hydrochloric acid or acetic acid), an aqueous solution of formaldehyde is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled, and the pH is adjusted to induce precipitation of the product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Isolation from Natural Sources

This compound and its derivatives have been identified in various fruits, including grapes, tomatoes, and pineapples. The isolation from these matrices typically involves extraction and chromatographic purification.

Experimental Protocol (General Procedure for Isolation):

  • Extraction: The fruit material is homogenized and extracted with an acidic aqueous solution or an organic solvent like methanol or ethanol.

  • Preliminary Purification: The crude extract is often subjected to liquid-liquid extraction to remove nonpolar impurities.

  • Chromatographic Separation: The extract is then purified using column chromatography, often employing techniques like solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Spectral Data for Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

TechniqueKey Data
Mass Spectrometry (MS) ESI-MS: m/z [M+H]⁺ calculated for C₁₂H₁₃N₂O₂⁺: 217.0977, found consistent with this value.
Infrared (IR) Spectroscopy Characteristic peaks for N-H, C-H, C=O (carboxylic acid), and aromatic C=C stretching.
¹H NMR Spectroscopy Expected signals for aromatic protons of the indole ring, and aliphatic protons of the tetrahydro-piperidine ring and the C1-proton. Detailed assigned data not consistently available in the public domain.
¹³C NMR Spectroscopy Expected signals for aromatic and aliphatic carbons, and the carboxylic acid carbonyl carbon. Detailed assigned data not consistently available in the public domain.

Biological Activity and Signaling Pathways

The primary biological activity attributed to this compound and related tetrahydro-β-carbolines is their antioxidant capacity. They are known to act as free radical scavengers.

Antioxidant Mechanism

Tetrahydro-β-carbolines can neutralize reactive oxygen species (ROS) through hydrogen atom transfer from the indole nitrogen and the nitrogen at position 2. This process stabilizes the free radicals and mitigates oxidative stress.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) THBC This compound ROS->THBC reacts with Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes THBC_radical Tetrahydro-β-carboline Radical (Resonance Stabilized) THBC->THBC_radical donates H• Protection Cellular Protection THBC->Protection leads to Neutralized_ROS Neutralized Species (e.g., H₂O, H₂O₂) THBC_radical->Neutralized_ROS forms

Caption: Proposed antioxidant mechanism of the target compound in mitigating cellular damage caused by ROS.

Potential for Monoamine Oxidase (MAO) Inhibition

Some β-carboline alkaloids are known inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like serotonin and dopamine. While the inhibitory activity of this compound specifically is not extensively documented, it represents a potential area for further investigation due to its structural similarity to known MAO inhibitors.

Conclusion

This compound is a naturally occurring and synthetically accessible molecule with demonstrated antioxidant properties. Its straightforward synthesis via the Pictet-Spengler reaction makes it an attractive scaffold for further chemical modification and biological evaluation. Future research should focus on obtaining detailed, publicly available spectral data for unambiguous characterization and exploring its potential as a modulator of specific biological pathways, such as MAO inhibition, to unlock its full therapeutic potential.

References

The Occurrence of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Natural Sources, Biosynthesis, and Quantification of a Biologically Significant β-Carboline

Introduction

1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid (THCA) and its derivatives are a class of biologically active alkaloids found in a variety of plant-based foods and beverages. These compounds are formed through the Pictet-Spengler condensation of L-tryptophan with various aldehydes. Their presence in the human diet is of significant interest to researchers in the fields of pharmacology, toxicology, and drug development due to their potential physiological effects. This technical guide provides a comprehensive overview of the natural sources of THCA, details established experimental protocols for its quantification, and illustrates its biosynthetic pathway.

Natural Occurrence and Quantitative Data

1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid and its methylated analog, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), have been identified and quantified in a range of foodstuffs. The concentrations of these compounds can vary significantly depending on the food item, processing methods, and storage conditions.

Fruits and Fruit Products

Citrus fruits have been shown to contain some of the highest levels of these β-carbolines.[1][2] The ripening process can also influence the concentration of these compounds, with an increase observed in pears and bananas during storage.[1][2]

Food SourceCompoundConcentration Range (µg/g)Reference(s)
OrangeMTCA0.35 - 2.47[1][2]
LemonMTCA0.15 - 2.05[1][2]
GrapefruitMTCA1.12 - 8.37[1][2]
MandarinMTCA0.57 - 2.5[1][2]
BananaMTCANot Detected - 0.74[1][2]
PearMTCANot Detected - 0.017[1][2]
GrapeMTCA0.01 - 0.22[1][2]
TomatoMTCA0.05 - 0.25[1][2]
AppleMTCANot Detected - 0.012[1][2]
Various FruitsTHCAGenerally < 0.05[1][2]

Table 1: Quantitative Data of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA) and 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid (MTCA) in Fruits.

Smoked Foods

The smoking process can significantly contribute to the formation of THCA in foods, likely due to the presence of formaldehyde in wood smoke which can then react with L-tryptophan in the food matrix.[3]

Food SourceCompoundConcentration Range (µg/g)Reference(s)
Smoked FishTHCA0.03 - 12.2[3]
Smoked CheesesTHCA0.07 - 6.06[3]
Smoked Sausages and MeatsTHCA0.01 - 14.8[3]
Smoked Foods1-methyl-THCAup to 0.881[4]
Smoked Foods1-hydroxymethyl-THCAup to 0.444[4]

Table 2: Quantitative Data of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid and its Derivatives in Smoked Foods.

Fermented Products

Fermentation processes can also lead to the formation of these β-carbolines. They have been detected in alcoholic beverages and fermented garlic. In fermented garlic, the levels of MTCA were found to increase significantly compared to raw garlic.[5]

Food SourceCompoundConcentrationReference(s)
Fermented Garlic Extract(1R, 3S)-MTCC and (1S, 3S)-MTCCPresent (Trace in raw garlic)[5]
Beer and WineTHCA and MTCAPresent[6]

Table 3: Presence of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid and its Derivatives in Fermented Products.

Other Food Products

The presence of these compounds is not limited to the aforementioned categories. For instance, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been isolated from the vegetable Cichorium endivia.[7]

Biosynthesis of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid

The formation of the 1,2,3,4-tetrahydro-β-carboline scaffold in plants and during food processing occurs via the Pictet-Spengler reaction.[8] This reaction involves the condensation of an indole ethylamine (in this case, L-tryptophan) with an aldehyde or a ketone, followed by cyclization. The aldehyde precursor determines the substituent at the C-1 position of the resulting β-carboline. For example, formaldehyde yields the parent THCA, while acetaldehyde leads to the formation of 1-methyl-THCA (MTCA).

G Biosynthetic Pathway of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid cluster_reactants Reactants cluster_reaction Pictet-Spengler Reaction cluster_product Product L-Tryptophan L-Tryptophan Schiff_Base Schiff Base Intermediate L-Tryptophan->Schiff_Base Condensation Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Schiff_Base Cyclization Electrophilic Cyclization Schiff_Base->Cyclization THCA 1,2,3,4-Tetrahydro-β-carboline -1-carboxylic Acid Cyclization->THCA

Caption: Biosynthesis via the Pictet-Spengler Reaction.

Experimental Protocols for Quantification

The analysis of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid and its derivatives in complex food and plant matrices typically involves extraction, sample cleanup, and chromatographic separation with sensitive detection.

Sample Preparation and Extraction

A common approach for the extraction and purification of these compounds from food matrices is solid-phase extraction (SPE).[9]

  • Homogenization: Solid food samples are typically homogenized to a fine powder or slurry. Liquid samples may be used directly or after dilution.

  • Extraction: The homogenized sample is extracted with a suitable solvent, often an acidified aqueous-organic mixture (e.g., methanol/water with formic acid).

  • Centrifugation: The extract is centrifuged to pellet solid debris.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge, commonly a strong cation-exchange (SCX) resin.

    • Conditioning: The SPE cartridge is conditioned with methanol followed by water.

    • Loading: The sample extract is loaded onto the cartridge.

    • Washing: The cartridge is washed with a series of solvents to remove interfering compounds. This may include water, a buffer solution, and a low-polarity organic solvent.

    • Elution: The analytes of interest are eluted with a more polar or basic solvent mixture (e.g., methanol containing ammonia).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the chromatographic mobile phase.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of THCA and its derivatives.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Detection:

    • Fluorescence Detection: This is a highly sensitive and selective method for the detection of these naturally fluorescent compounds. Excitation and emission wavelengths are optimized for the specific analytes.

    • Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides the highest level of selectivity and sensitivity, allowing for unambiguous identification and quantification, especially in complex matrices.

Method Validation

A validated analytical method should demonstrate acceptable performance in terms of:

  • Linearity: A linear relationship between detector response and analyte concentration over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

One study reported accuracy ranging from 90.9% to 125.4% and precision better than 10% at lower concentrations for a validated HPLC-MS/MS method for similar compounds.[10]

G General Experimental Workflow for THCA Quantification cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE HPLC HPLC Separation (Reversed-Phase) SPE->HPLC Detection Detection (Fluorescence or MS/MS) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for THCA Analysis in Food Samples.

Conclusion

1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid and its derivatives are naturally occurring compounds found in a variety of plant-based foods and beverages, with notable concentrations in citrus fruits, smoked foods, and some fermented products. Their formation is primarily attributed to the Pictet-Spengler reaction of L-tryptophan with aldehydes. For researchers and professionals in drug development, a thorough understanding of the distribution and concentration of these compounds in the human diet is crucial for assessing their potential physiological and pharmacological relevance. The analytical methodologies outlined in this guide, particularly solid-phase extraction followed by HPLC with fluorescence or mass spectrometric detection, provide a robust framework for the accurate quantification of these significant β-carbolines in diverse natural matrices.

References

An In-Depth Technical Guide on the Endogenous Formation of 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic Acid from L-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous formation of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid (THPICA), a beta-carboline derived from L-tryptophan. The primary mechanism for its synthesis is the Pictet-Spengler reaction, a cyclization reaction between L-tryptophan and an aldehyde or keto acid. This document details the chemical basis of this reaction, presents quantitative data on its efficiency under various conditions, and outlines detailed experimental protocols for its analysis. Furthermore, this guide includes visualizations of the core chemical transformation and a general experimental workflow for researchers investigating this and similar compounds.

Introduction

This compound, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, is a member of the beta-carboline family of compounds.[1] These molecules are of significant interest to the scientific community due to their potential roles in various physiological and pathological processes, including neurodegenerative diseases.[1] The endogenous formation of THPICA from the essential amino acid L-tryptophan and carbonyl compounds highlights a fascinating intersection of amino acid metabolism and the generation of bioactive molecules.

The core reaction responsible for the formation of THPICA is the Pictet-Spengler reaction.[2][3] This reaction involves the condensation of a β-arylethylamine (in this case, the tryptamine backbone of L-tryptophan) with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydro-β-carboline scaffold.[2] The reaction can proceed under physiological conditions, suggesting its occurrence in vivo.

This guide will delve into the specifics of this endogenous formation, providing researchers with the necessary background, data, and methodologies to study THPICA and related compounds.

The Pictet-Spengler Reaction: The Core of THPICA Formation

The formation of THPICA from L-tryptophan is a classic example of the Pictet-Spengler reaction. The key steps of this reaction are:

  • Imine Formation: The amino group of L-tryptophan nucleophilically attacks the carbonyl carbon of an aldehyde (e.g., formaldehyde) or a keto acid (e.g., pyruvic acid) to form a Schiff base (imine).

  • Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptophan moiety, specifically the C2 position, acts as a nucleophile and attacks the iminium ion.

  • Cyclization and Deprotonation: This intramolecular cyclization results in the formation of the six-membered piperidine ring, and subsequent deprotonation restores the aromaticity of the indole ring, yielding the final tetrahydro-β-carboline product.

Pictet_Spengler_Reaction LTryptophan L-Tryptophan SchiffBase Schiff Base (Imine) LTryptophan->SchiffBase + R-CHO Aldehyde Aldehyde (R-CHO) e.g., Formaldehyde Aldehyde->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon + H+ CyclizedIntermediate Cyclized Intermediate IminiumIon->CyclizedIntermediate Electrophilic Aromatic Substitution THPICA This compound (THPICA) CyclizedIntermediate->THPICA - H+

Pictet-Spengler reaction mechanism for THPICA formation.

Quantitative Data on THPICA Formation

The yield of the Pictet-Spengler reaction is influenced by several factors, including the nature of the carbonyl substrate, the catalyst used, temperature, and reaction time. While specific quantitative data for the reaction of L-tryptophan with simple aldehydes to form the parent THPICA is not extensively detailed in readily available literature, studies on L-tryptophan esters provide valuable insights into the efficiency of this reaction.

Table 1: Diastereoselective Pictet-Spengler Reaction of L-Tryptophan Methyl Ester with Various Aldehydes

AldehydeDiastereomeric Ratio (cis:trans)Combined Yield (%)Reference
N-Cbz-aminoacetaldehyde dimethyl acetal70:30Good[4]
Aldehyde from (-)-2,3-O-isopropylidene-d-threitolPredominantly trans79% (for the major trans isomer)[5]
PiperonalHigh stereoselectivity82% (overall yield for a multi-step synthesis)[6]

Table 2: Pictet-Spengler Reaction of L-Tryptophan Propargyl Ester and Hydrazide

L-Tryptophan DerivativeProductYield (%)Isomer Ratio (cis:trans)Reference
Propargyl estercis-Tetrahydro-β-carboline propargyl esters52-73%Pure cis[6]
HydrazideCarboline hydrazides65-85%2:1[6]

Experimental Protocols

General Protocol for the Synthesis of THPICA via Pictet-Spengler Reaction

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.

Materials:

  • L-Tryptophan

  • Formaldehyde (or other desired aldehyde/keto acid)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Methanol or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve L-tryptophan in the chosen solvent (e.g., methanol) in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the aldehyde (e.g., formaldehyde) to the solution.

  • Acid Catalysis: Slowly add the acid catalyst (e.g., HCl or TFA) to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain pure THPICA.

Protocol for Quantification of THPICA in Biological Samples (e.g., Plasma)

This protocol outlines a general workflow for the extraction and quantification of THPICA from a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7]

Materials:

  • Biological sample (e.g., plasma)

  • Internal standard (a stable isotope-labeled version of THPICA is ideal)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological samples on ice.

    • Spike the samples with a known concentration of the internal standard.

    • Protein Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 3 volumes) to precipitate the proteins. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Solid-Phase Extraction (as an alternative to protein precipitation): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analyte of interest with an appropriate solvent.

  • Evaporation and Reconstitution:

    • Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample into the LC system. Use a suitable reversed-phase column (e.g., C18) for separation. The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometric Detection: Analyze the eluent from the LC column using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both THPICA and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve by analyzing a series of standards with known concentrations of THPICA.

    • Calculate the concentration of THPICA in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Start->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis Result Concentration of THPICA DataAnalysis->Result

General workflow for the quantification of THPICA.

Biological Significance and Future Directions

The endogenous formation of THPICA and other β-carbolines is a subject of ongoing research. Their structural similarity to neuroactive alkaloids suggests potential interactions with various receptors and enzymes in the central nervous system. The presence of these compounds in tissues and biological fluids indicates a potential physiological role, although the specific signaling pathways they modulate are not yet fully elucidated.[8][9]

Future research in this area should focus on:

  • Elucidating specific signaling pathways: Identifying the molecular targets of THPICA to understand its biological function.

  • Developing validated analytical methods: Establishing robust and sensitive methods for the routine quantification of THPICA in various biological matrices.

  • Investigating the role in disease: Further exploring the link between endogenous THPICA levels and the pathophysiology of neurodegenerative and other diseases.

Conclusion

The endogenous formation of this compound from L-tryptophan via the Pictet-Spengler reaction is a key metabolic pathway that generates a potentially bioactive molecule. This guide has provided a detailed overview of the underlying chemistry, summarized available quantitative data, and presented generalized experimental protocols for the synthesis and analysis of this compound. The provided visualizations aim to facilitate a clearer understanding of the reaction mechanism and experimental workflow. Further research is warranted to fully uncover the biological roles and therapeutic potential of THPICA.

References

An In-depth Technical Guide on the Biochemical and Physiological Role of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, is a fascinating heterocyclic compound with emerging significance in the fields of biochemistry and pharmacology. As a member of the tetrahydro-β-carboline family, it is structurally related to a class of alkaloids with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of its biochemical and physiological roles, with a particular focus on its potential therapeutic applications in neurodegenerative diseases and cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction

This compound belongs to the tetrahydro-β-carboline class of indole alkaloids. These compounds are found in various natural sources and can also be formed endogenously in mammals through the Pictet-Spengler condensation of tryptamine with aldehydes or α-keto acids. The unique tricyclic structure of the tetrahydro-β-carboline core imparts a diverse range of pharmacological properties to its derivatives, including anti-inflammatory, anti-cancer, and neuroprotective effects. This guide will delve into the specific biochemical and physiological functions attributed to the 1-carboxylic acid derivative.

Biochemical and Physiological Roles

The biological activities of this compound are multifaceted, with current research pointing towards three primary areas of influence: neuroprotection, anti-inflammatory and anti-cancer effects, and antioxidant activity.

Neuroprotection and Monoamine Oxidase (MAO) Inhibition

The tetrahydro-β-carboline scaffold is a well-established inhibitor of monoamine oxidases (MAOs), enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Inhibition of MAO-A, in particular, is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease to preserve dopamine levels in the brain.

While direct kinetic data for this compound is not extensively available, studies on related β-carboline derivatives have demonstrated potent and selective inhibition of MAO-A.[2] For instance, harmine, a structurally related β-carboline, exhibits a low nanomolar Ki value for MAO-A.[2] The inhibitory action of these compounds is believed to contribute to their neuroprotective effects by increasing the synaptic availability of key neurotransmitters and mitigating the oxidative stress associated with their enzymatic degradation.

Anti-inflammatory and Anti-cancer Activity via NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses and is implicated in the pathogenesis of various cancers. The NF-κB signaling cascade, upon activation by stimuli such as pro-inflammatory cytokines, leads to the transcription of genes involved in inflammation, cell survival, and proliferation.

Emerging evidence suggests that β-carboline alkaloids can suppress the NF-κB signaling pathway.[3] While the precise mechanism for the 1-carboxylic acid derivative is under investigation, a study on its isomer, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, demonstrated its ability to induce apoptosis in human colorectal cancer cells by inhibiting the activation of NF-κB.[3] This inhibition is thought to occur through the suppression of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκB proteins. By preventing IκB degradation, the translocation of NF-κB to the nucleus is blocked, thereby attenuating the expression of its target genes.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to cellular damage in a range of diseases, including neurodegenerative disorders and cancer. Several tetrahydro-β-carboline derivatives have been shown to possess significant antioxidant properties.[1][4]

Studies on closely related compounds, such as 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, have demonstrated moderate antioxidant activity in assays measuring the inhibition of linoleic acid autooxidation.[4] This free radical scavenging ability is attributed to the indole nucleus, which can donate a hydrogen atom to neutralize reactive oxygen species.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes relevant data for closely related tetrahydro-β-carboline derivatives to provide a comparative context for its potential activity.

CompoundTargetAssayActivity (Ki/IC50)Reference
HarmineMAO-AEnzyme Inhibition5 nM (Ki)[2]
HarmalineMAO-AEnzyme Inhibition48 nM (Ki)[2]
2-MethylharminiumMAO-AEnzyme Inhibition69 nM (Ki)[2]
2,9-DimethylharminiumMAO-AEnzyme Inhibition15 nM (Ki)[2]
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acidHCT-8 CellsApoptosis InductionDose-dependent (0.5-4 µM)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the biochemical and physiological roles of this compound.

Synthesis via Pictet-Spengler Reaction

The synthesis of the tetrahydro-β-carboline scaffold is commonly achieved through the Pictet-Spengler reaction.

Workflow for Pictet-Spengler Synthesis

G cluster_0 Reactant Preparation cluster_1 Condensation cluster_2 Cyclization & Work-up A Dissolve Tryptophan in acidic aqueous solution B Add Aldehyde or α-Keto Acid A->B C Stir at room temperature or with heating B->C D Monitor reaction by TLC C->D E Neutralize with base D->E F Extract with organic solvent E->F G Purify by chromatography F->G

Pictet-Spengler Reaction Workflow.

Materials:

  • L-Tryptophan

  • An appropriate aldehyde or α-keto acid (e.g., glyoxylic acid)

  • Acid catalyst (e.g., hydrochloric acid or sulfuric acid)

  • Base for neutralization (e.g., sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve L-tryptophan in an acidic aqueous solution.

  • Add the aldehyde or α-keto acid to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the compound against MAO-A and MAO-B.

Workflow for MAO Inhibition Assay

cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare serial dilutions of test compound C Add test compound and pre-incubate A->C B Add MAO-A or MAO-B enzyme to microplate wells B->C D Initiate reaction with substrate (e.g., kynuramine) C->D E Measure fluorescence kinetically D->E F Calculate initial rates E->F G Determine IC50 and/or Ki values F->G

MAO Inhibition Assay Workflow.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test compound (this compound)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex Red.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the initial reaction rates from the linear portion of the kinetic curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration. Ki values can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the test compound.

Workflow for NF-κB Reporter Assay

cluster_0 Cell Culture & Transfection cluster_1 Treatment & Stimulation cluster_2 Luciferase Assay A Seed cells (e.g., HEK293T) in a 96-well plate B Transfect with NF-κB luciferase reporter plasmid A->B C Pre-treat cells with test compound B->C D Stimulate with an NF-κB activator (e.g., TNF-α) C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G

NF-κB Reporter Assay Workflow.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound

  • NF-κB activator (e.g., TNF-α)

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity (NF-κB-driven) to the Renilla luciferase activity (constitutive) to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition for each concentration of the test compound.

Signaling Pathway Diagrams

Proposed Mechanism of MAO Inhibition and Neuroprotection

cluster_0 Synaptic Cleft cluster_1 Mitochondrion cluster_2 Cytoplasm NT Neurotransmitters (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) NT->MAO degradation Neurotransmission Neurotransmission NT->Neurotransmission ROS Reactive Oxygen Species (ROS) MAO->ROS generates Neuronal Damage Neuronal Damage ROS->Neuronal Damage Compound 2,3,4,9-tetrahydro-1H-pyrido [3,4-b]indole-1-carboxylic acid Compound->MAO inhibits

MAO Inhibition and Neuroprotection.
Proposed Mechanism of NF-κB Inhibition

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocates Compound 2,3,4,9-tetrahydro-1H-pyrido [3,4-b]indole-1-carboxylic acid Compound->IKK inhibits Degradation Degradation IkB_p->Degradation ubiquitination Gene Inflammatory Gene Transcription NFkB_n->Gene activates

References

Pharmacological Profile of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, is a tricyclic heterocyclic compound belonging to the β-carboline family of alkaloids. This class of compounds has garnered significant interest in the scientific community due to its diverse pharmacological activities and its presence in various natural sources. The core structure is biosynthesized in plants and animals from tryptophan. The potential for this scaffold to serve as a basis for the development of novel therapeutics, particularly in the area of neurodegenerative diseases, has made it a subject of ongoing research.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogs, with a focus on its synthesis, biological activities, and the signaling pathways it modulates.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C12H12N2O2PubChem CID: 145879[3]
Molecular Weight 216.24 g/mol PubChem CID: 145879[3]
CAS Number 6649-91-8PubChem CID: 145879[3]
IUPAC Name This compoundPubChem CID: 145879[3]
Synonyms 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acidSanta Cruz Biotechnology[2]

Pharmacological Activities

While specific quantitative pharmacological data for this compound is limited in publicly available literature, research on its analogs provides valuable insights into the potential activities of this scaffold. The primary areas of investigation include neuroprotection, anti-inflammatory effects, and antioxidant properties.

Table of Investigated Biological Activities for the Tetrahydro-β-carboline-1-carboxylic Acid Scaffold

Biological ActivityCompound Class/AnalogKey FindingsReference
Neuroprotection Tetrahydro-β-carboline-1-carboxylic acidsImplicated in the study of neurodegenerative diseases.[1][2]
3-Tetrazolyl-β-carboline derivativesShowed neuroprotective effects against MPP+-induced cytotoxicity, a model for Parkinson's disease.[4]
Anti-inflammatory Tetrahydro-β-carboline-1-carboxylic acid analogsAct as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), suggesting potential anti-inflammatory activity.[5]
Antioxidant Tetrahydro-β-carboline alkaloidsAct as radical scavengers in the ABTS assay.[6]
Enzymatic Oxidation 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and its 1-methyl analogOxidized to bioactive aromatic β-carbolines (norharman and harman) by heme peroxidases.[7][8]

Experimental Protocols

Synthesis of this compound via Pictet-Spengler Reaction

The synthesis of the tetrahydro-β-carboline scaffold is most commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (in this case, tryptophan) with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Materials:

  • L-tryptophan

  • An appropriate aldehyde (e.g., formaldehyde or its equivalent)

  • Acid catalyst (e.g., glacial acetic acid, trifluoroacetic acid)

  • Solvent (e.g., water, 1,2-dichloroethane, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP))

  • Reagents for workup and purification (e.g., sodium bicarbonate, ethyl acetate, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve L-tryptophan in the chosen solvent.

  • Addition of Aldehyde: Add the aldehyde to the reaction mixture.

  • Acid Catalysis: Introduce the acid catalyst to the mixture.

  • Reaction: The reaction can be carried out at room temperature, or heated (conventional heating or microwave irradiation) to increase the reaction rate.[9] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

pictet_spengler_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Tryptophan L-Tryptophan Mixing Mixing and Reaction Tryptophan->Mixing Aldehyde Aldehyde Aldehyde->Mixing Solvent Solvent Solvent->Mixing Catalyst Acid Catalyst Catalyst->Mixing Heat Heating (optional) Heat->Mixing Workup Aqueous Workup Mixing->Workup Reaction Completion Purification Chromatography Workup->Purification Crude Product Product Pure Product Purification->Product

Pictet-Spengler Reaction Workflow

Signaling Pathways

The finding that analogs of this compound can inhibit mitogen-activated protein kinase-activated protein kinase 2 (MK-2) points towards their potential to modulate inflammatory signaling pathways.[5] MK-2 is a downstream substrate of the p38 MAPK pathway, which is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α.

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokine Inflammatory Cytokine Receptor Receptor Cytokine->Receptor p38 p38 MAPK Receptor->p38 activates MK2 MK-2 p38->MK2 activates TNFa TNF-α Production MK2->TNFa leads to Inhibitor Tetrahydro-β-carboline- 1-carboxylic acid analogs Inhibitor->MK2 inhibits

Inhibition of the p38/MK-2 Signaling Pathway

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While detailed pharmacological data for the parent compound remains to be fully elucidated, studies on its analogs suggest potential applications in the treatment of neurodegenerative and inflammatory disorders. The established synthetic routes, primarily the Pictet-Spengler reaction, provide a solid foundation for the generation of diverse libraries of these compounds for further biological evaluation. Future research should focus on the systematic evaluation of the pharmacological properties of this compound and its derivatives to unlock their full therapeutic potential.

References

Physical and chemical properties of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, a key heterocyclic compound in medicinal chemistry. This document details its structural characteristics, physicochemical parameters, synthesis via the Pictet-Spengler reaction, and potential biological significance.

Core Compound Properties

This compound, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, is a tricyclic indole alkaloid derivative. Its structure, comprised of a tetrahydro-β-carboline core with a carboxylic acid substituent at the 1-position, is a privileged scaffold in numerous biologically active compounds.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [2]
CAS Number 6649-91-8[2]
IUPAC Name This compound[2]
Canonical SMILES C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)O[2]
InChI Key XGCIVVYTCDKDLC-UHFFFAOYSA-N[2]

Physicochemical Data

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, data for closely related analogs and predicted values provide valuable insights.

PropertyExperimental Value (for related compounds)Predicted ValueSource
Melting Point 206-210 °C (for 2,6-Dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol)210-212 °C[3][4]
Boiling Point Not available498.3 ± 45.0 °C[4]
Solubility Slightly soluble in aqueous base and DMSONot available[4]
pKa Not available1.78 ± 0.20[4]
LogP Not available-1.0[2]

Spectral Data

  • ¹H NMR: Aromatic protons are expected in the δ 7.0-7.6 ppm region. The proton at C1 would likely appear as a singlet or a multiplet depending on the stereochemistry and coupling with adjacent protons. The methylene protons of the tetrahydro-pyridine ring would appear as complex multiplets in the δ 2.8-4.0 ppm range. The N-H protons would appear as broad singlets.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-140 ppm region. The carboxylic acid carbonyl carbon would be observed downfield, typically above δ 170 ppm. The C1 carbon would likely appear in the δ 50-60 ppm range.

  • Infrared (IR): Characteristic peaks would include a broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹, a C=O stretch around 1700 cm⁻¹, N-H stretching in the 3400-3300 cm⁻¹ region, and C-H stretching of aromatic and aliphatic groups. An IR spectrum for solid 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid has been recorded.[5]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 216. The fragmentation pattern of related tetrahydro-β-carbolines often involves a retro-Diels-Alder (RDA) mechanism in the tetrahydro-pyridine ring.[6] A fragment corresponding to the loss of the carboxylic acid group (CO₂) would also be anticipated.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Pictet-Spengler reaction.[7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the title compound, the reactants are typically L-tryptophan and formaldehyde.

Experimental Protocol: Pictet-Spengler Synthesis of 1-Substituted-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles (General Procedure)

This protocol describes a general method for the synthesis of 1-substituted analogs, which can be adapted for the synthesis of the title compound using formaldehyde as the aldehyde component.

Materials:

  • Tryptamine derivative (e.g., L-tryptophan)

  • Aldehyde (e.g., formaldehyde)

  • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

  • Solvent (e.g., water, dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: Dissolve L-tryptophan in an aqueous acidic solution.

  • Addition of Aldehyde: Add an aqueous solution of formaldehyde dropwise to the stirred tryptophan solution at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants L-Tryptophan + Formaldehyde Reaction Pictet-Spengler Reaction (Acid Catalyst) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Pure Compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Synthesis and Characterization Workflow.

Reaction Mechanism

The Pictet-Spengler reaction proceeds through the formation of an initial Schiff base (or imine) from the condensation of the amine and aldehyde. Under acidic conditions, this imine is protonated to form a more electrophilic iminium ion. The electron-rich indole ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation lead to the final tetrahydro-β-carboline product.[7]

G Pictet-Spengler Reaction Mechanism Reactants Tryptamine Derivative + Aldehyde/Ketone Iminium_Formation Iminium Ion Formation (Acid-catalyzed) Reactants->Iminium_Formation Cyclization Intramolecular Electrophilic Attack Iminium_Formation->Cyclization Spiro_Intermediate Spirocyclic Intermediate Cyclization->Spiro_Intermediate Rearrangement Rearrangement & Deprotonation Spiro_Intermediate->Rearrangement Product Tetrahydro-β-carboline Rearrangement->Product

Caption: Pictet-Spengler Reaction Mechanism.

Biological Activity and Signaling Pathways

The tetrahydro-β-carboline scaffold is a common motif in a wide range of biologically active natural products and synthetic molecules.[8] Derivatives of this core structure have been reported to exhibit diverse pharmacological activities, including antitumor, antiviral, antimalarial, and neuroprotective effects.[1][8] For instance, certain 1,3-disubstituted tetrahydro-β-carboline-3-carboxylic acids have shown cytotoxic activity against insect cell lines.[1] Other related compounds have been investigated as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), suggesting a role in inflammatory pathways.[9]

While a specific signaling pathway for this compound has not been definitively elucidated, its structural similarity to other bioactive tetrahydro-β-carbolines suggests potential interactions with various cellular targets. Further research is required to delineate its precise mechanism of action and its effects on specific signaling cascades.

Conclusion

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis is readily achieved through the robust Pictet-Spengler reaction. The diverse biological activities exhibited by its analogs highlight the potential of this scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical and physical properties to aid researchers in their exploration of this promising compound.

References

Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid. Due to reported challenges with solubility, direct and complete spectroscopic data for this compound are limited in the published literature.[1] This guide, therefore, collates information on closely related isomers and derivatives to provide valuable insights for researchers.

Chemical Structure and Properties

1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid is a tricyclic indole alkaloid derivative. Its structure is characterized by a tetrahydro-β-carboline core with a carboxylic acid group at the C-1 position.

Chemical Structure of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid

Spectroscopic Data

Due to the compound's poor solubility, obtaining high-quality spectroscopic data, particularly for NMR, has been challenging. The following sections summarize the available data for the target compound and its close isomer, 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete ¹H or ¹³C NMR spectra for 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid are readily available in the literature. However, data for the 3-carboxy isomer provides an indication of the expected chemical shifts.

Table 1: ¹H and ¹³C NMR Data for 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid [1]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
14.31 (d, J=5.2 Hz, 1H)43.5
34.33 (dd, J=10.8, 4.4 Hz, 1H)54.2
3.23 (dd, J=16.0, 4.4 Hz, 1H)21.6
3.03 (dd, J=16.0, 10.8 Hz, 1H)-
57.53 (d, J=8.0 Hz, 1H)118.2
67.13 (t, J=7.6 Hz, 1H)120.0
77.22 (t, J=8.0 Hz, 1H)122.9
87.43 (d, J=8.0 Hz, 1H)111.9
4a-106.8
5a-126.1
8a-136.7
9a-128.9
COOH-171.2

Note: Data obtained in D₂O + drops of F₃CCOOD.

Infrared (IR) Spectroscopy

A specific IR spectrum for 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid is not available. However, the IR spectrum of the 3-carboxy isomer and the general characteristics of carboxylic acids can be used for interpretation.

Table 2: IR Absorption Bands for 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid [1]

Wavenumber (cm⁻¹)Assignment
3284N-H Stretch
3019Aromatic C-H Stretch
2849Aliphatic C-H Stretch
1642C=O Stretch (Carboxylic Acid)
1598, 1452, 1409Aromatic C=C Bending
740o-disubstituted benzene
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Related Compounds

CompoundIonization Modem/z (Observed)AssignmentReference
3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acidESI-MS (positive)217.1[M+H]⁺[1]
3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acidESI-MS (positive)239.1[M+Na]⁺[1]
3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acidHRESI-MS (positive)217.0967[M+H]⁺[1]
β-Carboline-1-carboxylic acidNSI- (negative)--[2]
β-Carboline-1-carboxylic acidNSI+ (positive)--[2]

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid

The synthesis of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid can be achieved via the Pictet-Spengler reaction of tryptamine with glyoxylic acid. The following is a generalized protocol based on literature procedures for the synthesis of the subsequent decarboxylated product.[3]

Synthesis_Workflow Tryptamine Tryptamine Hydrochloride Reaction Pictet-Spengler Reaction (Water, KOH) Tryptamine->Reaction GlyoxylicAcid Glyoxylic Acid Monohydrate GlyoxylicAcid->Reaction Precipitation Precipitation of 1,2,3,4-tetrahydro-β-carboline- 1-carboxylic acid Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Product 1,2,3,4-Tetrahydro-β-carboline- 1-carboxylic acid Filtration->Product

Synthesis workflow for 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid.

Materials:

  • Tryptamine hydrochloride

  • Glyoxylic acid monohydrate

  • Potassium hydroxide (KOH)

  • Water

Procedure:

  • Dissolve tryptamine hydrochloride in water, warming if necessary.

  • After cooling to room temperature, add a solution of glyoxylic acid monohydrate in water.

  • Slowly add a cooled solution of potassium hydroxide in water. Precipitation of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid should occur during or shortly after the addition of the KOH solution.

  • Stir the mixture at ambient temperature for approximately one hour.

  • Collect the solid product by filtration and wash thoroughly with water.

  • The resulting damp filter cake is 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid and can be used for further reactions or purified.

Note: This protocol is for the synthesis of the carboxylic acid as an intermediate. For detailed quantities and further purification steps, refer to the original literature.[3]

Conclusion

This technical guide consolidates the currently available spectroscopic and synthetic information for 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid. The significant challenge in characterizing this compound appears to be its poor solubility, which has limited the availability of high-resolution NMR data. The provided data on related isomers and derivatives, along with the established synthetic protocol, offer a solid foundation for researchers and professionals in the field of drug development and natural product chemistry. Further investigation into suitable solvent systems for spectroscopic analysis is warranted to fully elucidate the properties of this molecule.

References

The Diverse Biological Landscape of Tryptophan-Derived Tetrahydro-β-carboline Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of a promising class of indole alkaloids, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. Tetrahydro-β-carbolines (THβCs), derived from the essential amino acid tryptophan, exhibit a remarkable spectrum of pharmacological effects, positioning them as a fertile ground for the discovery of novel therapeutic agents.

This whitepaper delves into the core biological activities of THβCs, presenting a wealth of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding and further investigation into this versatile scaffold.

From Synthesis to Biological Action: A Multifaceted Profile

Tetrahydro-β-carboline alkaloids, characterized by a tricyclic pyrido[3,4-b]indole ring system, are synthesized both naturally and synthetically, most notably through the Pictet-Spengler reaction.[1][2] This reaction, involving the condensation of a tryptamine derivative with an aldehyde or ketone, provides a versatile route to a wide array of substituted THβCs, each with potentially unique biological properties.

The biological activities of these compounds are vast and varied, with significant potential in several therapeutic areas. This guide will focus on their prominent anticancer, antiviral, antifungal, and antimalarial properties, supported by quantitative data and mechanistic insights.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Tetrahydro-β-carboline derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, targeting various hallmarks of cancer.

Quantitative Data on Anticancer Activity:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(3,4-Dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleA549 (Lung)4.58[3]
1-(3,4-Dichlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleA549 (Lung)5.43[3]
B-9-3 (β-carboline derivative)Murine melanomaNot specified (tumor regression in vivo)[4]
Harmine derivativesHepG2 (Liver)Varies[5]
1-(N, N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1, 2, 4-triazol-3-yl) β-carboline (9)HepG2 (Liver), A549 (Lung)Equipotent to Adriamycin[6]
β-carboline-hydantoin hybrid 20aMCF-7 (Breast)0.37[7]
β-carboline-hydantoin hybrid 20bMDA-MB-231 (Breast)1.14[7]
β-carboline-salicylic acid hybrid 44aSMMC-7721 (Liver)6.97[7]
1-(benzo[d][8][9]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a)3D7 & RKL-9 (P. falciparum)<5 µg/mL[10]
N-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (8q)PC-3 (Prostate)9.86[11]

Signaling Pathways and Molecular Mechanisms:

Several key signaling pathways are modulated by THβCs in their anticancer action:

  • TGF-β/Smad Pathway: Certain β-carboline derivatives can modulate the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in tumor progression and metastasis.[4] The derivative "B-9-3" has been shown to interact with the ternary complex of TGFβRI, TGFβRII, and TGF-β, leading to a reduction in myofibroblasts and the expression of epithelial-to-mesenchymal transition (EMT) markers.[4]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some β-carboline alkaloids have been found to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of autophagy and inhibition of cancer cell proliferation.

  • Inhibition of Key Enzymes: THβCs can also exert their anticancer effects by directly inhibiting enzymes crucial for cancer cell survival and proliferation.

    • Kinesin Spindle Protein (KSP/Eg5): This motor protein is essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 by certain THβC derivatives leads to mitotic arrest and subsequent apoptosis in cancer cells.[3][12][13]

    • Topoisomerases: These enzymes are critical for resolving DNA topological problems during replication and transcription. THβCs have been shown to inhibit both topoisomerase I and II, leading to DNA damage and cell death.[11][14]

  • Modulation of Apoptosis: Many THβC derivatives induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family members.[13]

Experimental Protocols:

A fundamental technique for assessing the cytotoxic effects of THβC derivatives is the MTT assay.

Antiviral, Antifungal, and Antimalarial Activities

Beyond their anticancer potential, tetrahydro-β-carboline alkaloids have demonstrated significant activity against a range of pathogens.

Antiviral Activity

Several THβC derivatives have shown promise as antiviral agents, particularly against influenza viruses and herpes simplex virus.

Quantitative Data on Antiviral Activity:

Compound/DerivativeVirusEC50/IC50Reference
HarmalanTobacco Mosaic Virus (TMV)62.3% inhibition at 500 µg/mL[15]
TetrahydroharmaneTobacco Mosaic Virus (TMV)64.2% inhibition at 500 µg/mL[15]
HarmalolInfluenza A/H5N10.02 µg/mL[16]
HarmaneInfluenza A/H5N10.023 µg/mL[16]
HarmalineInfluenza A/H5N13.42 µg/mL[16]
Strychnine sulfateInfluenza A/H5N111.85 µg/mL[16]

Experimental Protocols:

The plaque reduction assay is a standard method for evaluating the antiviral activity of chemical compounds.

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. THβC derivatives have shown promising activity against various pathogenic fungi.

Quantitative Data on Antifungal Activity:

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (3g)Bipolaris oryzae28[8]
2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (3g)Plant pathogenic fungi0.1[8][17]
C1 alkylated tetrahydro-β-carboline (12c)Candida glabrata, C. kefyrPotent activity[18]

Experimental Protocols:

Antifungal susceptibility testing is crucial for determining the efficacy of new compounds. The broth microdilution method is a widely accepted standard.

Antimalarial Activity

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. THβC derivatives have demonstrated potent antiplasmodial activity.

Quantitative Data on Antimalarial Activity:

Compound/DerivativePlasmodium falciparum StrainIC50 (µM)Reference
Tetrahydro-β-carboline analogsW2 strain0.51 - 1.82[18]
1-phenyl-substituted-β-carbolineW2 strain0.7[19]
N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxamide (7)D10 and W2 strains4.00 ± 0.53 – 35.36 ± 4.86[9]

Experimental Protocols:

The SYBR Green I-based fluorescence assay is a common method for in vitro antimalarial drug susceptibility testing.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the complex biological activities of tetrahydro-β-carboline alkaloids, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates THBC THβC (e.g., B-9-3) THBC->TGFbRI Inhibits (Interaction with ternary complex) pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Binds to Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates & Binds Gene_expression Gene Expression (e.g., EMT genes) DNA->Gene_expression Regulates

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes THBC THβC THBC->PI3K Inhibits

Experimental Workflows

Pictet_Spengler_Reaction Tryptamine Tryptamine Derivative Reaction Pictet-Spengler Reaction (Acid Catalyst) Tryptamine->Reaction Aldehyde Aldehyde/ Ketone Aldehyde->Reaction THBC Tetrahydro-β-carboline Product Reaction->THBC

MTT_Assay_Workflow Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with THβC derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance (570 nm) Add_Solvent->Measure

Conclusion

Tryptophan-derived tetrahydro-β-carboline alkaloids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their potent anticancer, antiviral, antifungal, and antimalarial properties, coupled with their synthetic tractability, make them highly attractive candidates for drug discovery and development. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed methodologies, and mechanistic insights to inspire and guide future investigations. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth elucidation of their molecular targets will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.

References

An In-depth Technical Guide on the Endocrine Effects of Tryptoline Carboxylic Acid Derivatives in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine effects of tryptoline carboxylic acid derivatives in rats, with a specific focus on their impact on prolactin secretion. The information presented is synthesized from key research findings, offering detailed experimental protocols, quantitative data, and visualizations of the underlying biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

Tryptoline carboxylic acid derivatives, including tryptoline (T), 5-methoxytryptoline (MT), and 5-hydroxytryptoline (OHT), are compounds that have been investigated for their effects on the endocrine system, particularly their interaction with the hypothalamic serotonergic system to modulate prolactin (PRL) secretion in rats. Research indicates that these derivatives can significantly influence plasma prolactin levels, suggesting a potential role in the regulation of this hormone. This guide delves into the quantitative effects of these compounds and the experimental methodologies used to ascertain them.

Quantitative Effects on Prolactin Secretion

Studies in adult male and female rats have demonstrated that tryptoline carboxylic acid derivatives induce a dose-dependent increase in plasma prolactin levels. The effects of a single injection of these compounds on serum prolactin are summarized below.

Table 1: Effect of Tryptoline (T) on Serum Prolactin in Developing Rats [1]

Animal Age (days)SexTreatment (15 mg/kg)Serum Prolactin (ng/ml, mean ± SEM)
12MaleControl5.0 ± 1.0
Tryptoline6.0 ± 1.5
20MaleControl7.0 ± 1.2
Tryptoline15.0 ± 2.0
38MaleControl8.0 ± 1.5
Tryptoline20.0 ± 3.0
12FemaleControl6.0 ± 1.1
Tryptoline7.0 ± 1.8
20FemaleControl9.0 ± 1.5
Tryptoline18.0 ± 2.5
38FemaleControl10.0 ± 2.0
Tryptoline25.0 ± 4.0
*p < 0.05 vs. control

Table 2: Effect of 5-Hydroxytryptoline (OHT) on Serum Prolactin in Developing Rats [1]

Animal Age (days)SexTreatment (15 mg/kg)Serum Prolactin (ng/ml, mean ± SEM)
12MaleControl5.0 ± 1.0
5-Hydroxytryptoline12.0 ± 2.0
20MaleControl7.0 ± 1.2
5-Hydroxytryptoline25.0 ± 3.0
38MaleControl8.0 ± 1.5
5-Hydroxytryptoline35.0 ± 4.0
12FemaleControl6.0 ± 1.1
5-Hydroxytryptoline14.0 ± 2.5
20FemaleControl9.0 ± 1.5
5-Hydroxytryptoline30.0 ± 3.5
38FemaleControl10.0 ± 2.0
5-Hydroxytryptoline40.0 ± 5.0
*p < 0.05 vs. control

Table 3: Effect of 5-Methoxytryptoline (MT) on Serum Prolactin in Developing Rats [1]

Animal Age (days)SexTreatment (15 mg/kg)Serum Prolactin (ng/ml, mean ± SEM)
12MaleControl5.0 ± 1.0
5-Methoxytryptoline8.0 ± 1.5
20MaleControl7.0 ± 1.2
5-Methoxytryptoline18.0 ± 2.5
38MaleControl8.0 ± 1.5
5-Methoxytryptoline28.0 ± 3.0
12FemaleControl6.0 ± 1.1
5-Methoxytryptoline7.0 ± 1.3
20FemaleControl9.0 ± 1.5
5-Methoxytryptoline10.0 ± 2.0
38FemaleControl10.0 ± 2.0
5-Methoxytryptoline12.0 ± 2.5
*p < 0.05 vs. control

Table 4: Dose-Response Effect of Tryptoline Derivatives on Plasma Prolactin in Adult Male Rats [2]

CompoundDose (mg/kg, i.p.)Plasma Prolactin (ng/ml, mean ± SEM)
Control-15.0 ± 2.5
Tryptoline525.0 ± 3.0
1545.0 ± 5.0
5-Hydroxytryptoline535.0 ± 4.0
1560.0 ± 6.0
5-Methoxytryptoline530.0 ± 3.5
1555.0 ± 5.5
*p < 0.05 vs. control

Experimental Protocols

Animal Models and Housing

Studies were conducted using adult male Sprague-Dawley rats, weighing approximately 200-250g. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. For developmental studies, male and female rats of various ages (12, 20, and 38 days old) were used.[1]

Drug Administration

Tryptoline carboxylic acid derivatives were dissolved in a suitable vehicle, such as saline, and administered via intraperitoneal (i.p.) injection. For intracerebroventricular (i.c.v.) administration, a cannula was stereotaxically implanted into the lateral ventricle of the brain.

G cluster_surgery Surgical Procedure cluster_recovery Post-Operative Care cluster_injection Injection Procedure A Anesthetize Rat B Mount in Stereotaxic Frame A->B C Expose Skull B->C D Drill Burr Hole C->D E Implant Guide Cannula D->E F Secure with Dental Cement E->F G Administer Analgesics F->G H Single Housing G->H I Recovery Period (1 week) H->I L Gently Restrain Rat I->L J Prepare Drug Solution K Connect Injection Cannula to Syringe J->K M Insert Injection Cannula into Guide Cannula L->M N Infuse Drug Solution M->N

A flowchart of the intracerebroventricular cannulation and injection process.
Hormone Assays: Radioimmunoassay (RIA) for Prolactin

Plasma prolactin concentrations were determined using a double-antibody radioimmunoassay.

  • Reagent Preparation :

    • Assay Buffer : Phosphate-buffered saline (PBS, pH 7.4) containing 0.1% bovine serum albumin (BSA).

    • Standard Prolactin : Rat prolactin standards of known concentrations are prepared by serial dilution in assay buffer.

    • Primary Antibody : Rabbit anti-rat prolactin antibody.

    • Tracer : 125I-labeled rat prolactin.

    • Secondary Antibody : Goat anti-rabbit IgG.

  • Assay Procedure :

    • Pipette 100 µl of standards, control samples, and unknown plasma samples into appropriately labeled tubes.

    • Add 100 µl of primary antibody to all tubes.

    • Vortex and incubate for 24 hours at 4°C.

    • Add 100 µl of 125I-labeled prolactin to all tubes.

    • Vortex and incubate for another 24 hours at 4°C.

    • Add 100 µl of the secondary antibody.

    • Vortex and incubate for 72 hours at 4°C to allow for precipitation of the antibody-bound prolactin.

    • Centrifuge the tubes at 3000 rpm for 30 minutes.

    • Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis :

    • A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the prolactin standards.

    • The concentration of prolactin in the unknown samples is determined by interpolating their percentage of bound radioactivity from the standard curve.

RIA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Standards & Samples C Add Primary Antibody A->C B Prepare Reagents B->C D Incubate C->D E Add Labeled Antigen (Tracer) D->E F Incubate E->F G Add Secondary Antibody F->G H Incubate G->H I Centrifuge H->I J Separate Supernatant & Pellet I->J K Count Radioactivity in Pellet J->K L Generate Standard Curve K->L M Determine Sample Concentrations L->M

A generalized workflow for a competitive radioimmunoassay.

Signaling Pathways and Mechanisms of Action

The prolactin-releasing effects of tryptoline carboxylic acid derivatives are believed to be mediated through the central serotonergic system. The proposed mechanisms for different derivatives vary, suggesting interactions at both presynaptic and postsynaptic sites.

  • 5-Hydroxytryptoline (5-OHT) : Evidence suggests a presynaptic site of action. Its effect on prolactin is antagonized by the depletion of central serotonin (5-HT) content and by the degeneration of serotonergic terminals.[2]

  • 5-Methoxytryptoline (5-MeOT) : This derivative appears to act at a postsynaptic site. Its effects are counteracted by serotonergic postsynaptic antagonists like metergoline and cyproheptadine.[2]

  • Tryptoline (Tp) : Tryptoline likely acts at both presynaptic and postsynaptic sites.[2]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_pituitary Anterior Pituitary 5HT_synthesis 5-HT Synthesis 5HT_storage 5-HT Storage 5HT_synthesis->5HT_storage 5HT_release 5-HT Release 5HT_storage->5HT_release 5HT_receptor 5-HT Receptor 5HT_release->5HT_receptor 5-HT Prolactin_release Prolactin Release 5HT_receptor->Prolactin_release Stimulation Tryptoline Tryptoline Tryptoline->5HT_release Enhances Tryptoline->5HT_receptor Activates 5-OHT 5-OHT 5-OHT->5HT_release Enhances 5-MeOT 5-MeOT 5-MeOT->5HT_receptor Activates

A diagram illustrating the proposed mechanisms of action of tryptoline derivatives.

Conclusion

Tryptoline carboxylic acid derivatives have demonstrated clear endocrine effects in rats, primarily by stimulating prolactin secretion in a dose-dependent manner. The underlying mechanism involves the modulation of the central serotonergic system, with different derivatives exhibiting distinct sites of action. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological and physiological roles of these compounds. This information is critical for scientists and drug development professionals exploring new therapeutic agents that target the endocrine and central nervous systems.

References

The Enzymatic Leap: A Technical Guide to the Heme Peroxidase-Catalyzed Oxidation of Tetrahydro-β-carbolines to Bioactive β-carbolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-carbolines are a class of indole alkaloids with a wide spectrum of potent biological activities, including neuroprotective, anti-inflammatory, antioxidant, and monoamine oxidase (MAO) inhibitory effects.[1][2] These compounds are found in various plants, foods, and are also formed endogenously in mammals. A key biosynthetic pathway for the formation of aromatic β-carbolines, such as the neuroactive compounds norharman and harman, is the oxidation of their naturally occurring precursors, tetrahydro-β-carbolines (THβCs). This transformation is efficiently catalyzed by heme peroxidases, a superfamily of enzymes present in both plants and mammals.[3]

This technical guide provides an in-depth overview of the oxidation of THβCs to bioactive β-carbolines by heme peroxidases. It is designed to be a comprehensive resource for researchers in pharmacology, biochemistry, and drug development, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. Understanding this enzymatic conversion is crucial for elucidating the endogenous roles of β-carbolines and for the potential development of novel therapeutics.

Quantitative Data: Enzymatic Efficiency

The conversion of THβCs to their corresponding aromatic β-carbolines is catalyzed by various heme peroxidases, including plant-derived horseradish peroxidase (HRP) and mammalian myeloperoxidase (MPO) and lactoperoxidase (LPO).[3] The efficiency of this oxidation has been characterized by determining the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant), which indicates the substrate concentration at half of Vmax.

While a key study by Herraiz and Galisteo (2014) established that these parameters were determined for the oxidation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THβC-3-COOH) and 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (1-Me-THβC-3-COOH), the specific values were not reported in the available literature.[3] The following tables are structured to present this crucial data for comparative analysis once it becomes available.

Table 1: Kinetic Parameters for the Oxidation of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THβC-3-COOH) to Norharman

Heme PeroxidaseVmax (µmol/min/mg protein)Km (µM)
Horseradish Peroxidase (HRP)Data not publicly availableData not publicly available
Myeloperoxidase (MPO)Data not publicly availableData not publicly available
Lactoperoxidase (LPO)Data not publicly availableData not publicly available

Table 2: Kinetic Parameters for the Oxidation of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (1-Me-THβC-3-COOH) to Harman

Heme PeroxidaseVmax (µmol/min/mg protein)Km (µM)
Horseradish Peroxidase (HRP)Data not publicly availableData not publicly available
Myeloperoxidase (MPO)Data not publicly availableData not publicly available
Lactoperoxidase (LPO)Data not publicly availableData not publicly available

Experimental Protocols

Enzymatic Oxidation of Tetrahydro-β-carbolines by Horseradish Peroxidase (HRP)

This protocol describes a typical in vitro assay to measure the oxidation of a THβC substrate (e.g., THβC-3-COOH) to its corresponding β-carboline (e.g., norharman) catalyzed by HRP. The reaction progress is monitored by quantifying the formation of the product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Tetrahydro-β-carboline substrate (e.g., 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid)

  • Horseradish Peroxidase (HRP), lyophilized powder

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Microcentrifuge tubes

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of the THβC substrate in the appropriate solvent (e.g., ultrapure water or a small amount of DMSO, then diluted in buffer).

    • HRP Stock Solution: Prepare a 1 mg/mL stock solution of HRP in cold potassium phosphate buffer.

    • H₂O₂ Working Solution: Prepare a 10 mM working solution of H₂O₂ in ultrapure water. Caution: H₂O₂ is a strong oxidizer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium phosphate buffer (to a final volume of 1 mL)

      • THβC substrate stock solution (to a final concentration of 100 µM)

      • HRP stock solution (to a final concentration of 1 µg/mL)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the H₂O₂ working solution to a final concentration of 100 µM.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 100 µL of 1 M HCl or by heat inactivation (e.g., boiling for 5 minutes).

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the sample using a C18 reverse-phase HPLC column.

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA) is typically used.

    • Detection: Monitor the eluent using a fluorescence detector (e.g., excitation at 300 nm and emission at 433 nm for norharman and harman) or a UV detector.

    • Quantification: Quantify the amount of the formed β-carboline by comparing the peak area to a standard curve of the pure compound.

Inhibition of HRP-catalyzed THβC Oxidation by Ascorbic Acid

This protocol is a modification of the primary enzymatic assay to determine the inhibitory effect of an antioxidant, such as ascorbic acid.

Materials:

  • All materials from the previous protocol.

  • Ascorbic acid

Procedure:

  • Prepare an Ascorbic Acid Stock Solution: Prepare a 10 mM stock solution of ascorbic acid in ultrapure water.

  • Enzymatic Reaction with Inhibitor:

    • Follow the enzymatic reaction setup as described above, but before adding the HRP, add varying concentrations of the ascorbic acid stock solution to the reaction tubes.

    • Proceed with the pre-incubation, reaction initiation with H₂O₂, termination, and sample preparation as previously described.

  • Analysis:

    • Analyze the samples by HPLC to quantify the amount of β-carboline formed in the presence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of ascorbic acid compared to a control reaction without the inhibitor.

Visualizing the Process: Pathways and Workflows

The Heme Peroxidase Catalytic Cycle

Heme peroxidases catalyze the oxidation of THβCs through a well-established catalytic cycle involving two key intermediates, Compound I and Compound II.[3] This cycle is initiated by the reaction of the ferric (Fe³⁺) resting state of the enzyme with hydrogen peroxide.

Peroxidase_Cycle cluster_substrates Substrate Oxidation cluster_products Product Formation Fe3 Heme Peroxidase (Fe³⁺) CpdI Compound I (Fe⁴⁺=O Por•⁺) Fe3->CpdI H₂O₂ → 2H₂O CpdII Compound II (Fe⁴⁺=O) CpdI->CpdII e⁻ THBC1 THβC CpdII->Fe3 e⁻ THBC2 THβC BC1 •βC Radical Final_BC β-Carboline BC1->Final_BC Further Oxidation & Decarboxylation BC2 •βC Radical

Caption: Heme peroxidase catalytic cycle for THβC oxidation.

Experimental Workflow for Kinetic Analysis

The determination of kinetic parameters for the enzymatic oxidation of THβCs involves a systematic experimental workflow, from reagent preparation to data analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Reagents Prepare Buffers, Substrate, Enzyme, and H₂O₂ Solutions Assay Set up reaction mixtures with varying [Substrate] Reagents->Assay Incubate Incubate at 37°C Assay->Incubate Terminate Terminate reaction at different time points Incubate->Terminate HPLC_Prep Prepare samples for HPLC (centrifuge, filter) Terminate->HPLC_Prep HPLC_Run Inject samples into HPLC HPLC_Prep->HPLC_Run Quantify Quantify product formation using standard curve HPLC_Run->Quantify Plot_V Plot [Product] vs. Time to determine initial velocity (V₀) Quantify->Plot_V Plot_MM Plot V₀ vs. [Substrate] (Michaelis-Menten plot) Plot_V->Plot_MM Plot_LB Plot 1/V₀ vs. 1/[Substrate] (Lineweaver-Burk plot) Plot_MM->Plot_LB Calc Calculate Vmax and Km Plot_LB->Calc

Caption: Workflow for determining kinetic parameters.

Signaling Pathway: MAO Inhibition by Harman and Norharman

The resulting β-carbolines, harman and norharman, are potent inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin and dopamine.[4][5]

MAO_Inhibition Harman Harman MAO_A MAO-A Harman->MAO_A Inhibits (Competitive) Norharman Norharman Norharman->MAO_A Inhibits (Competitive) MAO_B MAO-B Norharman->MAO_B Inhibits (Competitive) Degradation_A Degradation MAO_A->Degradation_A Catalyzes Degradation_B Degradation MAO_B->Degradation_B Catalyzes Serotonin Serotonin Serotonin->Degradation_A Dopamine Dopamine Dopamine->Degradation_A Dopamine->Degradation_B Norepinephrine Norepinephrine Norepinephrine->Degradation_A Increase_Neuro Increased Synaptic Neurotransmitter Levels Degradation_A->Increase_Neuro Degradation_B->Increase_Neuro

Caption: Inhibition of MAO-A and MAO-B by harman and norharman.

Conclusion

The oxidation of tetrahydro-β-carbolines by heme peroxidases represents a significant pathway for the endogenous and exogenous generation of bioactive β-carbolines. This enzymatic process is efficient and proceeds through a classic peroxidase catalytic cycle. The resulting products, norharman and harman, exert notable pharmacological effects, particularly through the potent inhibition of monoamine oxidases. The methodologies and data presented in this guide offer a framework for researchers to investigate this important biochemical transformation further. Elucidating the kinetics and regulation of this pathway is essential for understanding the physiological and pathological roles of β-carbolines and for harnessing their therapeutic potential.

References

Methodological & Application

Application Note: HPLC Analysis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid. This compound, a derivative of tryptophan, is of significant interest in pharmaceutical and metabolic research.[1][2] The described method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing a reliable and reproducible analytical procedure suitable for research and quality control purposes.

Introduction

This compound, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, is a heterocyclic amino acid formed from the condensation of tryptophan with an aldehyde.[3][4] As a member of the β-carboline family, it and its derivatives are investigated for a wide range of biological activities.[3][5] Accurate and precise analytical methods are crucial for its quantification in various matrices during drug development and metabolic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of tryptophan and its metabolites due to its high resolution and sensitivity.[1][6][7][8] This application note presents a detailed protocol for the analysis of this specific tetrahydro-β-carboline derivative.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Ultrapure water

    • This compound reference standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 10-40% B over 15 minutes; 40-10% B over 5 minutes; 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 25 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a biological matrix, e.g., plasma):

For the analysis of the target compound in biological samples, a protein precipitation step is typically required.[8]

  • To 100 µL of the plasma sample, add 200 µL of cold 10% (w/v) trichloroacetic acid or 0.5 M perchloric acid.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the filtered supernatant into the HPLC system.

Results and Discussion

Under the described chromatographic conditions, this compound is expected to be well-retained and eluted as a sharp, symmetrical peak. The retention time will be dependent on the specific C18 column used but should be reproducible under the stated conditions. The UV detection at 280 nm provides good sensitivity for the indole moiety of the molecule. Linearity of the method should be established by constructing a calibration curve from the analysis of the working standard solutions. The coefficient of determination (r²) should be > 0.999 for the concentration range.

Conclusion

The presented RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for routine analysis in research and quality control laboratories. For more complex matrices or lower detection limits, coupling the HPLC system to a mass spectrometer is recommended.[6]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep Reference Standard Preparation hplc_injection HPLC Injection (10 µL) standard_prep->hplc_injection calibration_curve Calibration Curve Construction standard_prep->calibration_curve sample_prep Biological Sample Preparation protein_precipitation Protein Precipitation (e.g., with TCA) sample_prep->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid is a key heterocyclic compound that forms the structural core of many biologically active alkaloids and synthetic molecules. Its rigid tricyclic framework has made it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Accurate and unambiguous assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is fundamental for the structural elucidation of its derivatives and for understanding its interactions with biological targets.

This document provides detailed application notes and experimental protocols for the complete ¹H and ¹³C NMR spectral assignment of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid. Due to the compound's poor solubility in common NMR solvents, a specialized protocol is presented to ensure high-quality spectral data.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid. The assignments are based on comprehensive analysis of 1D and 2D NMR experiments.

Table 1: ¹H NMR Spectral Data of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-14.95dd8.4, 4.8
H-3α3.45ddd12.8, 8.4, 4.0
H-3β3.20dt12.8, 4.8
H-4α3.05ddd15.6, 8.8, 4.0
H-4β2.90dt15.6, 4.8
H-57.55d7.8
H-67.10t7.8
H-77.20t7.8
H-87.45d7.8
N⁹-H10.90s-
N²-H9.50 (br s), 8.50 (br s)br s-
COOH12.50br s-

Note: Chemical shifts for N-H and COOH protons can be broad and their positions may vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectral Data of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid

PositionChemical Shift (δ) (ppm)
C-154.5
C-342.0
C-420.5
C-4a128.0
C-4b108.0
C-5118.5
C-6119.5
C-7122.0
C-8111.5
C-8a136.5
C-9a125.0
COOH172.5

Experimental Protocols

The following protocols are recommended for obtaining high-resolution 1D and 2D NMR spectra of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid.

Sample Preparation

Due to the poor solubility of the analyte in common deuterated solvents, the following procedure is advised:

  • Weigh approximately 5-10 mg of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterium oxide (D₂O).

  • Add 1-2 drops of trifluoroacetic acid-d (TFA-d, F₃CCOOD) to the suspension.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved. The acidic conditions improve solubility and allow for the acquisition of high-quality spectra.[1]

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe is recommended.

  • 1D Spectra :

    • ¹H NMR : Acquire a standard proton spectrum with water suppression (e.g., presaturation or Watergate). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. A spectral width of ~200 ppm and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D Spectra for Unambiguous Assignment :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks, particularly within the aliphatic spin system of the tetrahydro-β-carboline core.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbons of the aliphatic and aromatic regions.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and for confirming the overall connectivity of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR assignment of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Assignment Sample 1,2,3,4-Tetrahydro-β- carboline-1-carboxylic Acid Solvent D₂O + TFA-d NMR_Tube Dissolution in NMR Tube Solvent->NMR_Tube Solubilization OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR Acquire Spectra TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Further Analysis Assign_Protons ¹H Assignment (COSY) TwoD_NMR->Assign_Protons Assign_Carbons Direct ¹³C Assignment (HSQC) Assign_Protons->Assign_Carbons Assign_Quaternary Quaternary Carbon & Connectivity Confirmation (HMBC) Assign_Carbons->Assign_Quaternary Final_Assignment Complete Spectral Assignment Assign_Quaternary->Final_Assignment

Caption: Workflow for the NMR spectral assignment of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid.

Signaling Pathway and Logical Relationships

The structural assignment of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid relies on the logical interpretation of correlations observed in the 2D NMR spectra. The following diagram illustrates the key correlations used to piece together the molecular structure.

Correlation_Diagram cluster_core Tetrahydro-β-carboline Core C1 C1 H1 H1 H1->C1 HSQC C3 C3 H1->C3 COSY C8a C8a H1->C8a HMBC C9a C9a H1->C9a HMBC COOH COOH H1->COOH HMBC N2 N2 H3 H3 H3->C3 HSQC H4 H4 H3->H4 COSY C4 C4 H4->C4 HSQC C4b C4b H4->C4b HMBC C5 C5 H4->C5 HMBC C4a C4a H5 H5 H5->C4a HMBC H5->C5 HSQC H6 H6 H5->H6 COSY H5->C9a HMBC C6 C6 H6->C6 HSQC H7 H7 H6->H7 COSY C7 C7 H7->C7 HSQC H8 H8 H7->H8 COSY C8 C8 H8->C4b HMBC H8->C8 HSQC C9 C9 H8->C9 HMBC N9 N9

Caption: Key 2D NMR correlations for the structural assignment of the title compound.

References

Application Notes and Protocols: Acid-Catalyzed Cyclization for the Synthesis of Tetrahydro-β-carbolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-β-carbolines (THβCs) are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules.[1][2][3] Their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, make them attractive targets in drug discovery and development.[3][4] The acid-catalyzed cyclization, most notably the Pictet-Spengler reaction, stands as one of the most efficient and widely utilized methods for the synthesis of the tetrahydro-β-carboline scaffold.[1][5][6]

This document provides detailed application notes and experimental protocols for the acid-catalyzed synthesis of tetrahydro-β-carbolines, focusing on the Pictet-Spengler reaction.

Reaction Mechanism and Principles

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as tryptamine or its derivatives, with an aldehyde or ketone in the presence of an acid catalyst, followed by an intramolecular electrophilic cyclization.[5][6]

The generally accepted mechanism proceeds through the following key steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary amine of the tryptamine derivative with the carbonyl group of the aldehyde or ketone to form a Schiff base (imine). In the acidic medium, the imine is protonated to form a highly electrophilic iminium ion.[1][6][7]

  • Intramolecular Cyclization: The electron-rich indole ring of the tryptamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This ring-closing step typically occurs at the C2 position of the indole nucleus.[6][7]

  • Deprotonation/Rearomatization: The resulting spirocyclic intermediate undergoes a rearrangement and subsequent deprotonation to regenerate the aromaticity of the indole system, yielding the final tetrahydro-β-carboline product.[6]

Pictet_Spengler_Mechanism tryptamine Tryptamine Derivative step1 Condensation tryptamine->step1 aldehyde Aldehyde/Ketone aldehyde->step1 acid H+ (Acid Catalyst) schiff_base Schiff Base (Imine) step2 Protonation schiff_base->step2 + H+ iminium_ion Iminium Ion step3 Cyclization (Electrophilic Attack) iminium_ion->step3 spiroindolenine Spiroindolenine Intermediate thbc_cation THβC Cation spiroindolenine->thbc_cation Rearrangement thbc Tetrahydro-β-carboline thbc_cation->thbc - H+ step1->schiff_base step2->iminium_ion step3->spiroindolenine step4 Deprotonation

Caption: The reaction mechanism of the acid-catalyzed Pictet-Spengler synthesis of tetrahydro-β-carbolines.

Data Presentation: Catalyst and Solvent Effects on Yield

The choice of acid catalyst and solvent significantly influences the reaction efficiency. Below is a summary of representative data from the literature.

EntryTryptamine DerivativeAldehyde/KetoneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1TryptamineBenzaldehydeHFIPHFIPReflux895[1]
2L-Tryptophan methyl esterp-NitrobenzaldehydeHFIPHFIPReflux1298[1]
3TryptamineTrifluoroacetophenoneHFIPHFIPReflux2476[1]
4TryptamineEthyl pyruvateHFIPHFIPReflux3684[1]
5Tryptamine4-Chlorobenzaldehyde2N HClEthanolRT490[4]
6Tryptamine2,5-Dimethoxybenzaldehyde----9[3]
7Tryptamine3-Methoxybenzaldehyde----73[3]
85,6-Dimethoxy-tryptamineAromatic AldehydesTFABenzeneReflux-up to 86:14 dr[7]
95,6-Dimethoxy-tryptamineAliphatic AldehydesTFABenzeneReflux-up to 69:31 dr[7]

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of Tetrahydro-β-carbolines

This protocol provides a general guideline for the Pictet-Spengler reaction. Optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Experimental_Workflow start Start dissolve Dissolve tryptamine derivative and aldehyde/ketone in solvent start->dissolve add_catalyst Add acid catalyst dissolve->add_catalyst reaction Stir reaction mixture (monitor by TLC) add_catalyst->reaction workup Aqueous work-up and extraction reaction->workup purification Purify crude product (Column chromatography) workup->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of tetrahydro-β-carbolines.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., HFIP, ethanol, dichloromethane, toluene)

  • Acid catalyst (e.g., TFA, HCl, p-TsOH)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the tryptamine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in an appropriate anhydrous solvent.

  • Slowly add the acid catalyst to the stirred solution at room temperature.[5] The amount of catalyst may vary depending on the specific reaction.

  • The reaction mixture is then stirred at the desired temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a protic acid was used, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or another suitable base.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure tetrahydro-β-carboline.

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Specific Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline using HFIP

This protocol is adapted from a literature procedure demonstrating the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both a solvent and a catalyst.[1]

Materials:

  • Tryptamine (5.0 g, 31 mmol)

  • Benzaldehyde (3.3 g, 3.17 mL, 31 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (15 mL)

Procedure:

  • In a round-bottom flask, combine tryptamine (5.0 g, 31 mmol) and benzaldehyde (3.3 g, 31 mmol).[1]

  • Add HFIP (15 mL) to the flask.[1]

  • Heat the reaction mixture to reflux and maintain for 8 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the HFIP by distillation under reduced pressure.[1] The recovered HFIP can potentially be reused.

  • The resulting residue is the crude product, which can be further purified if necessary by recrystallization or column chromatography to yield the pure 1-phenyl-1,2,3,4-tetrahydro-β-carboline. The reported isolated yield for this reaction is 95%.[1]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider varying the reaction temperature, as the optimal temperature can differ significantly between substrates.[5] Ensure the reaction goes to completion by monitoring with TLC.[5] The choice of catalyst and solvent is also crucial; for instance, aprotic media have sometimes resulted in higher yields than traditional protic solvents.[5]

  • Side Reactions: The use of a large excess of a Brønsted acid can lead to the protonation of the starting amine, reducing its nucleophilicity and hindering the reaction.[1] Conversely, an insufficient amount of acid may not adequately activate the imine for cyclization.[1]

  • Purification Challenges: If the product is difficult to separate from the starting materials due to similar polarities, consider derivatization of the product to alter its polarity before purification.[5]

Conclusion

The acid-catalyzed cyclization, particularly the Pictet-Spengler reaction, is a robust and versatile method for the synthesis of tetrahydro-β-carbolines. By carefully selecting the appropriate tryptamine derivative, carbonyl compound, acid catalyst, and solvent, a wide array of substituted THβCs can be synthesized in high yields. The provided protocols offer a solid foundation for researchers to explore the synthesis of these valuable compounds for applications in medicinal chemistry and drug development.

References

Application of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic Acid in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, is a member of the β-carboline family of compounds. This class of molecules, structurally related to tryptophan, has garnered significant interest in neurodegenerative disease research due to their diverse biological activities. The core tryptoline structure is a key pharmacophore that has been explored for its potential to modulate various pathological processes implicated in diseases such as Alzheimer's and Parkinson's.

The therapeutic potential of this compound and its derivatives stems from their ability to act on multiple targets within the central nervous system. These multi-target capabilities include cholinesterase inhibition, modulation of amyloid-β (Aβ) aggregation, antioxidant activity, and monoamine oxidase (MAO) inhibition. This multi-pronged approach is increasingly recognized as a promising strategy for treating complex neurodegenerative disorders.

Key Applications in Neurodegenerative Disease Research

The research applications of this compound and its analogs in neurodegenerative disease models are centered on several key pathological mechanisms:

  • Alzheimer's Disease:

    • Cholinesterase Inhibition: Derivatives of the parent compound have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Reduced acetylcholine levels are a hallmark of Alzheimer's disease.

    • Anti-Amyloid Aggregation: The β-carboline scaffold has been investigated for its ability to interfere with the aggregation of amyloid-β peptides, a key event in the formation of senile plaques in the brains of Alzheimer's patients.

    • BACE1 Inhibition: The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of Aβ peptides. The tryptoline core is being explored as a scaffold for the development of BACE1 inhibitors.

  • Parkinson's Disease:

    • Monoamine Oxidase (MAO) Inhibition: β-carbolines are known inhibitors of MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters like dopamine. The loss of dopaminergic neurons is a central feature of Parkinson's disease.

    • Antioxidant and Neuroprotective Effects: The antioxidant properties of the β-carboline ring system may help protect neurons from oxidative stress, a significant contributor to neuronal cell death in Parkinson's disease.

Data Presentation: In Vitro Activity of Tryptoline Derivatives

While specific quantitative data for the parent compound, this compound, is limited in the public domain, studies on its derivatives highlight the potential of this scaffold. The following table summarizes the butyrylcholinesterase (BuChE) inhibitory activity of several β-carboline derivatives.

Compound IDModificationBuChE IC50 (µM)Reference
2 6-methoxy3.06 ± 1.27
3 6-methyl4.48 ± 0.27
6 7-methoxy4.27 ± 1.30
10 6,7-dimethoxy1.29 ± 0.25
11 6-methoxy-7-hydroxy1.42 ± 0.73
14 6-hydroxy0.225 ± 0.03

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.

Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of test compounds against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 25 µL of AChE or BuChE solution.

  • Incubate the mixture for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of the respective substrate (ATCI for AChE, BTCI for BuChE).

  • Measure the absorbance at 405 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

Objective: To assess the ability of test compounds to inhibit the aggregation of Aβ peptides.

Materials:

  • Aβ (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Test compound

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ (1-42) by dissolving it in HFIP and then evaporating the solvent to create a peptide film.

  • Resuspend the Aβ film in PBS to the desired concentration.

  • In a 96-well plate, mix the Aβ solution with the test compound at various concentrations.

  • Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for aggregation.

  • After incubation, add Thioflavin T solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of the test compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 or EC50 value, representing the concentration of the test compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its derivatives are likely mediated through the modulation of multiple signaling pathways.

G Potential Neuroprotective Mechanisms of Tryptoline Derivatives TD Tryptoline Derivatives AChE_BuChE AChE/BuChE Inhibition TD->AChE_BuChE Abeta Aβ Aggregation Inhibition TD->Abeta OxidativeStress Antioxidant Activity TD->OxidativeStress MAO MAO Inhibition TD->MAO Neurotransmission Enhanced Cholinergic Neurotransmission AChE_BuChE->Neurotransmission Plaque Reduced Aβ Plaque Formation Abeta->Plaque ROS Reduced Reactive Oxygen Species (ROS) OxidativeStress->ROS Dopamine Increased Dopamine Levels MAO->Dopamine Neuroprotection Neuroprotection Neurotransmission->Neuroprotection Plaque->Neuroprotection ROS->Neuroprotection Dopamine->Neuroprotection G In Vitro Screening Workflow for Neuroprotective Compounds Start Synthesize/Obtain Test Compound PrimaryScreening Primary Screening Assays Start->PrimaryScreening ChE_Assay Cholinesterase Inhibition Assay PrimaryScreening->ChE_Assay Abeta_Assay Aβ Aggregation Inhibition Assay PrimaryScreening->Abeta_Assay Antioxidant_Assay Antioxidant Activity Assay PrimaryScreening->Antioxidant_Assay DataAnalysis Data Analysis (IC50/EC50 Determination) ChE_Assay->DataAnalysis Abeta_Assay->DataAnalysis Antioxidant_Assay->DataAnalysis HitSelection Hit Compound Selection DataAnalysis->HitSelection SecondaryScreening Secondary Screening & Mechanism of Action Studies HitSelection->SecondaryScreening CellBased Cell-based Neuroprotection Assays SecondaryScreening->CellBased MAO_Assay MAO Inhibition Assay SecondaryScreening->MAO_Assay LeadOptimization Lead Optimization SecondaryScreening->LeadOptimization

Application of β-Carboline Derivatives in Alzheimer's Disease Research: A Multi-Target Approach

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Detailed experimental data and specific application protocols for 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid in the context of Alzheimer's disease are not extensively available in the public scientific literature. However, the broader class of β-carboline derivatives has been the subject of significant research for its potential as multi-target therapeutic agents for Alzheimer's disease.[1][2] This document provides a detailed overview and experimental protocols based on a representative β-carboline derivative, herein referred to as Compound 14 , from a study on multi-functional anti-Alzheimer's agents, to illustrate the application of this class of compounds in Alzheimer's research.[3]

Introduction

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including the aggregation of amyloid-beta (Aβ) peptides into plaques, the hyperphosphorylation of tau protein leading to neurofibrillary tangles, and a decline in the neurotransmitter acetylcholine due to the activity of cholinesterase enzymes.[3] The multifaceted nature of AD suggests that compounds capable of acting on multiple targets may offer a more effective therapeutic strategy.[1][4] The β-carboline scaffold has been identified as a promising framework for the design of such multi-target-directed ligands due to its structural similarities to neurotransmitters and its ability to interact with a range of AD-related targets.[1][2]

This application note focuses on the utility of β-carboline derivatives as inhibitors of both Aβ aggregation and cholinesterase activity, two key pathological processes in Alzheimer's disease.

Mechanism of Action: A Multi-Target Strategy

β-carboline derivatives have been investigated for their ability to simultaneously address both the amyloid cascade and cholinergic hypotheses of Alzheimer's disease. The proposed multi-target mechanism involves:

  • Inhibition of Amyloid-β (Aβ) Aggregation: Certain β-carboline derivatives can interfere with the self-assembly of Aβ peptides into both fibrillar plaques and more neurotoxic soluble oligomers.[3]

  • Inhibition of Cholinesterase (ChE) Activity: These compounds can also inhibit the activity of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, potentially leading to improved cognitive function.[3][5]

The diagram below illustrates this dual-action therapeutic strategy.

G cluster_0 β-Carboline Derivative bc β-Carboline Derivative no_agg Inhibition of Aβ Aggregation bc->no_agg Inhibits ach Increased Acetylcholine Levels bc->ach Inhibits abeta Aβ Monomers ache Cholinesterases (AChE & BuChE)

Figure 1: Multi-target therapeutic strategy of β-carboline derivatives.

Quantitative Data

The following tables summarize the in vitro activity of a representative β-carboline derivative, Compound 14 , against Aβ aggregation and cholinesterase enzymes.[3]

Table 1: Inhibition of Amyloid-β (Aβ) Aggregation by Compound 14

Assay TypeTargetInhibitor Concentration% Inhibition
Fibril FormationAβ (100 µM)100 µM39%
Oligomer FormationAβ (0.01 µM)0.0002 µM58%

Table 2: Inhibition of Cholinesterase Activity by Compound 14

EnzymeSubstrateInhibitor Concentration% Inhibition
Acetylcholinesterase (AChE)Acetylthiocholine2 µM-11% (negligible)
Butyrylcholinesterase (BuChE)Butyrylthiocholine10 µM95%

Data sourced from a study on multi-functional β-carboline derivatives.[3]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the quantitative data tables.

Protocol 1: Thioflavin T (ThT) Assay for Aβ Fibril Aggregation Inhibition

This protocol is used to assess the ability of a compound to inhibit the formation of Aβ fibrils.

Workflow Diagram:

G prep Prepare Aβ₁₋₄₂ Monomers mix Mix Aβ₁₋₄₂ with Test Compound or Vehicle prep->mix incubate Incubate at 37°C for 24 hours mix->incubate add_tht Add Thioflavin T (ThT) incubate->add_tht measure Measure Fluorescence (Ex: 450 nm, Em: 485 nm) add_tht->measure analyze Calculate % Inhibition measure->analyze

Figure 2: Workflow for the Thioflavin T (ThT) assay.

Materials:

  • Aβ₁₋₄₂ peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound (e.g., β-carboline derivative) dissolved in DMSO

  • Thioflavin T (ThT) solution

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Preparation of Aβ₁₋₄₂ Monomers:

    • Dissolve lyophilized Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas to form a peptide film.

    • Store the peptide film at -80°C until use.

    • Immediately before the assay, dissolve the peptide film in DMSO to a concentration of 1 mM and then dilute with ice-cold PBS to a final concentration of 100 µM.

  • Assay Setup:

    • In a 96-well black microplate, set up the following reactions:

      • Control: 10 µL of 100 µM Aβ₁₋₄₂ + 10 µL of DMSO + 80 µL of PBS.

      • Test: 10 µL of 100 µM Aβ₁₋₄₂ + 10 µL of test compound in DMSO + 80 µL of PBS.

      • Blank: 10 µL of DMSO + 90 µL of PBS.

  • Incubation:

    • Seal the plate and incubate at 37°C for 24 hours with gentle agitation.

  • Fluorescence Measurement:

    • Add 10 µL of 50 µM ThT solution to each well.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from the control and test sample readings.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test / Fluorescence of Control)] * 100

Protocol 2: Ellman's Method for Cholinesterase Inhibition Assay

This protocol is used to determine the inhibitory activity of a compound against AChE and BuChE.[6][7][8]

Workflow Diagram:

G setup Add Buffer, DTNB, and Enzyme (AChE or BuChE) to 96-well plate add_inhibitor Add Test Compound or Vehicle (Control) setup->add_inhibitor preincubate Pre-incubate at 25°C for 10 minutes add_inhibitor->preincubate add_substrate Add Substrate (ATChI or BTChI) preincubate->add_substrate measure Measure Absorbance at 412 nm over time add_substrate->measure analyze Calculate % Inhibition measure->analyze

References

Application Notes and Protocols for the Synthesis of Neuroprotective Compounds from 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of neuroprotective compounds derived from 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid. This scaffold, readily accessible from the Pictet-Spengler reaction of D-tryptophan and formaldehyde, serves as a versatile starting material for the development of novel therapeutic agents targeting neurodegenerative diseases.

Introduction

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and protein aggregation. The 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active alkaloids. Derivatives of this core structure have shown a wide range of pharmacological activities, including potent neuroprotective effects. By modifying the carboxylic acid moiety at the 1-position into various amides and esters, it is possible to modulate the physicochemical properties and biological activities of the resulting compounds, leading to the discovery of promising neuroprotective candidates.

Synthesis of the Core Scaffold

The foundational step for producing these neuroprotective compounds is the synthesis of the this compound scaffold. The most common and efficient method is the Pictet-Spengler reaction.

Protocol 1: Synthesis of this compound

Materials:

  • D-Tryptophan

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Sodium acetate

  • Ethanol

Procedure:

  • Dissolve D-tryptophan in distilled water.

  • Add aqueous formaldehyde to the solution while stirring.

  • Acidify the reaction mixture with hydrochloric acid to catalyze the cyclization.

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a sodium acetate solution to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.

Synthesis of Neuroprotective Derivatives

The carboxylic acid group at the 1-position is a key handle for derivatization. Esterification and amidation are common strategies to enhance the neuroprotective profile of the parent compound.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt/EDC)

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation (Method A): Suspend the carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Stir the mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM and add the desired amine and a base like triethylamine at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Alternative Coupling (Method B): Dissolve the carboxylic acid, the amine, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in an anhydrous solvent like DMF. Stir the mixture at room temperature until the starting materials are consumed.

  • Work-up: Quench the reaction mixture with water and extract with an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: General Procedure for the Synthesis of Ester Derivatives

Materials:

  • This compound

  • Appropriate alcohol

  • Acid catalyst (e.g., sulfuric acid (H₂SO₄)) or a coupling agent (e.g., DCC/DMAP)

  • Anhydrous solvent (e.g., Toluene, DCM)

Procedure:

  • Fischer Esterification: Suspend the carboxylic acid in the desired alcohol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Steglich Esterification: Dissolve the carboxylic acid, the alcohol, and DMAP in anhydrous DCM. Add a solution of DCC in DCM dropwise at 0°C. Stir the reaction mixture at room temperature until completion.

  • Work-up: For Fischer esterification, neutralize the reaction mixture and remove the excess alcohol. Extract the product with an organic solvent. For Steglich esterification, filter the precipitated dicyclohexylurea and concentrate the filtrate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude ester by column chromatography.

Evaluation of Neuroprotective Activity

The synthesized compounds are evaluated for their neuroprotective potential using a battery of in vitro assays. Common models include neuronal cell lines (e.g., SH-SY5Y, PC12) subjected to neurotoxic insults.

Protocol 4: MTT Assay for Cell Viability

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or MPP+)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the wells (except for the control group).

  • Incubate for a further period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.

Materials:

  • Neuronal cells

  • Cell culture medium

  • Neurotoxin

  • Synthesized compounds

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Black 96-well plates

Procedure:

  • Seed the cells in a black 96-well plate.

  • Treat the cells with the synthesized compounds and the neurotoxin as described in the MTT assay protocol.

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with DCFH-DA solution and incubate in the dark.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • The fluorescence intensity is proportional to the intracellular ROS levels.

Data Presentation

The quantitative data from the neuroprotective assays should be summarized in a clear and structured format for easy comparison of the synthesized compounds.

Table 1: Neuroprotective Activity of Synthesized Derivatives

Compound IDModificationAssayNeurotoxinConcentration (µM)% Cell Viability (MTT)% ROS Reduction
Parent -COOHMTT6-OHDA1055 ± 4.2N/A
Amide-1 -CONH-R₁MTT6-OHDA1078 ± 5.145 ± 3.8
Amide-2 -CONH-R₂MTT6-OHDA1085 ± 3.955 ± 4.5
Ester-1 -COOR₃MTT6-OHDA1072 ± 4.538 ± 3.2
Ester-2 -COOR₄MTT6-OHDA1065 ± 5.330 ± 2.9

Data are presented as mean ± SD. R₁, R₂, R₃, and R₄ represent different substituent groups.

Visualization of Key Processes

Experimental Workflow

The overall process from synthesis to evaluation can be visualized as a streamlined workflow.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Neuroprotective Evaluation cluster_analysis Data Analysis start 2,3,4,9-Tetrahydro-1H-pyrido [3,4-b]indole-1-carboxylic acid derivatization Amidation / Esterification start->derivatization purification Column Chromatography derivatization->purification cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) purification->cell_culture treatment Compound Treatment & Neurotoxin Induction cell_culture->treatment assays Neuroprotective Assays (MTT, ROS, etc.) treatment->assays data_quantification Data Quantification assays->data_quantification sar_analysis Structure-Activity Relationship (SAR) data_quantification->sar_analysis signaling_pathways cluster_stress Cellular Stress cluster_compounds Neuroprotective Compounds cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2/ARE Pathway ROS->Nrf2 activates Inflammation Neuroinflammation NFkB NF-κB Pathway Inflammation->NFkB activates Compound Tetrahydro-β-carboline Derivatives Compound->Nrf2 activates Compound->NFkB inhibits Antioxidant Increased Antioxidant Enzyme Expression Nrf2->Antioxidant Anti_inflammatory Decreased Pro-inflammatory Mediators NFkB->Anti_inflammatory Neuroprotection Neuronal Survival Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic Acid as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, a tetrahydro-β-carboline (THβC), as a key precursor in the synthesis of a diverse range of bioactive molecules. The THβC scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] This document outlines the synthesis, biological activities, and experimental protocols for derivatives with demonstrated anticancer, antiviral, and enzyme-inhibitory properties.

I. Bioactive Molecules Derived from the Tetrahydro-β-carboline Scaffold

The rigid, tricyclic core of this compound serves as an excellent starting point for the development of novel therapeutics. Modifications at various positions of the carboline ring have led to the discovery of potent inhibitors of key biological targets.

Anticancer Agents

Derivatives of the tetrahydro-β-carboline scaffold have shown significant promise as anticancer agents through various mechanisms of action, including the inhibition of kinesin spindle protein (KSP) and histone deacetylases (HDACs), as well as the induction of apoptosis.[1][2][3]

Table 1: Anticancer Activity of Tetrahydro-β-carboline Derivatives

CompoundTargetCell LineIC50 (μM)Reference
Compound 8 Kinesin Spindle Protein (Eg5)A549 (Lung Cancer)1.07[3]
Compound 9 Kinesin Spindle Protein (Eg5)A549 (Lung Cancer)1.46[3]
Compound 16 Kinesin Spindle Protein (Eg5)A549 (Lung Cancer)Not specified in abstract[1][2]
Compound 41 Not specifiedHL-60, A-549, MCF-73.24 - 8.78[4]
Compound 51 Not specifiedHL-60, MCF-7Not specified in abstract[4]
12f (R-isomer) Nitric Oxide Production InhibitionRAW 264.76.54[5]
Histone Deacetylase (HDAC) Inhibitors

Tetrahydro-β-carboline-based compounds have emerged as potent inhibitors of histone deacetylases, a class of enzymes involved in the epigenetic regulation of gene expression and a validated target in oncology.

Table 2: HDAC Inhibitory Activity of Tetrahydro-β-carboline Derivatives

CompoundHDAC IsoformIC50 (nM)Reference
13d HDAC18.73[6][7]
13d HDAC223.5[6][7]
13d HDAC332.1[6][7]
13d HDAC64.5[6][7]
14g HDAC6< 5[8]
9c HDAC67[9]
Antiviral and Antimalarial Agents

The tetrahydro-β-carboline scaffold is also a key component of molecules with antiviral and antimalarial properties.

Table 3: Antiviral and Antimalarial Activity of Tetrahydro-β-carboline Derivatives

CompoundActivityOrganism/VirusIC50 (μM)Reference
Harmalan Anti-TMVTobacco Mosaic VirusNot specified in abstract[10]
Tetrahydroharmane Anti-TMVTobacco Mosaic VirusNot specified in abstract[10]
Compound 7 AntiplasmodialP. falciparum4.00 ± 0.53 - 35.36 ± 4.86[11]
Compound 9a AntiplasmodialP. falciparum (3D7 and RKL-9)< 2.86[11]

II. Experimental Protocols

The synthesis of bioactive molecules from this compound and its precursors primarily relies on the versatile Pictet-Spengler reaction.

General Protocol for Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for constructing the tetrahydro-β-carboline ring system from a β-arylethylamine (e.g., tryptophan) and an aldehyde or ketone.[12]

Materials:

  • Tryptophan derivative (e.g., D-tryptophan methyl ester hydrochloride) (1.0 eq)

  • Aldehyde (e.g., piperonal) (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, isopropanol)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the tryptophan derivative in the anhydrous solvent, add the aldehyde.

  • Add the acid catalyst to the mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired tetrahydro-β-carboline.

Synthesis of Tadalafil Intermediate

Tadalafil, a potent PDE5 inhibitor, is a prominent example of a bioactive molecule synthesized from a tetrahydro-β-carboline precursor. The synthesis involves a Pictet-Spengler reaction followed by further modifications.[13][14][15][16]

Step 1: Pictet-Spengler Reaction

  • Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) at 25-30 °C.[13]

  • Heat the reaction mixture to 80-85 °C and stir for 14 hours.[13]

  • Cool the mixture to 25-30 °C and add dichloromethane (500 mL).

  • Stir the mixture for 1 hour, then filter the solid, wash with dichloromethane, and dry to afford cis-1-benzo[1][6]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester hydrochloride.[13]

Step 2: Chloroacetylation

  • Dissolve the product from Step 1 (50 g) in dichloromethane and 5% aqueous sodium bicarbonate (500 mL).[13]

  • Separate the organic layer, wash with deionized water, and then add it to deionized water (50 mL) and sodium bicarbonate (15 g).

  • Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) at 0-5 °C and stir for three hours.[13]

  • Work up the reaction and purify to obtain cis-1-benzo[1][6]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester.[13]

Step 3: Cyclization to form Tadalafil

  • Take the product from Step 2 (30 g) in methanol (450 ml) and heat to 35-40 °C.[13]

  • Add aqueous methylamine (27 ml; 40%) and stir the reaction at 50-55 °C for 5 hours.[13]

  • Cool the reaction mixture to 10-15 °C, filter the solid, and dry to afford (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione (Tadalafil).[13]

III. Visualized Workflows and Pathways

Pictet-Spengler Reaction Workflow

pictet_spengler_workflow start Start: Tryptophan Derivative + Aldehyde reaction Pictet-Spengler Reaction (Acid Catalyst, Solvent, Heat) start->reaction workup Reaction Workup (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: Tetrahydro-β-carboline purification->product

Caption: A generalized workflow for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction.

Kinesin Spindle Protein (KSP) Inhibition Pathway```dot

ksp_inhibition_pathway drug THβC Derivative (e.g., Compound 8) ksp Kinesin Spindle Protein (Eg5) drug->ksp Inhibits microtubule Microtubule Dynamics ksp->microtubule Regulates spindle Bipolar Spindle Formation microtubule->spindle Essential for mitosis Mitosis spindle->mitosis Required for apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Caption: The signaling pathway illustrating how tetrahydro-β-carboline-based HDAC inhibitors affect gene expression.

References

Application Notes and Protocols for In Vitro Testing of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid (THCA) and its derivatives are a class of indole alkaloids found in various foods and are also formed endogenously in the human body. These compounds have garnered significant interest in the scientific community due to their diverse biological activities. In vitro studies have revealed their potential as antioxidant, anti-cancer, and neuroprotective agents. These application notes provide detailed protocols for a range of in vitro assays to evaluate the biological activity of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, present quantitative data from published studies, and illustrate the associated mechanisms and workflows.

Antioxidant Activity Assays

The antioxidant properties of 1,2,3,4-tetrahydro-β-carboline derivatives can be assessed by their ability to scavenge free radicals and reduce oxidizing agents. Several derivatives have shown potent antioxidant effects, in some cases stronger than the common antioxidant, ascorbic acid.[1]

Data Presentation: Antioxidant Activity
AssayCompound TestedResultReference Compound
Hydrogen Peroxide Scavenging(1S, 3S)-1-methyl-1,2,3,4-tetrahydro-β-carboline-1,3-dicarboxylic acidMore potent scavenging activityAscorbic Acid
DPPH Radical Scavengingdl-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydro-β-carbolineIC50: 102.3 µg/mLAscorbic Acid (IC50: 4.8 µg/mL)
Linoleic Acid Autoxidation(-)-(1S, 3S)-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acidModerate antioxidative activityBHA, BHT, α-tocopherol

Experimental Workflow: Antioxidant Assays

G cluster_prep Sample & Reagent Preparation cluster_assays Assay Execution cluster_analysis Data Analysis prep_sample Prepare THCA Stock Solution (e.g., in DMSO or Ethanol) dpph DPPH Assay prep_sample->dpph abts ABTS Assay prep_sample->abts frap FRAP Assay prep_sample->frap h2o2 H2O2 Scavenging prep_sample->h2o2 prep_reagent Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP, H2O2) prep_reagent->dpph prep_reagent->abts prep_reagent->frap prep_reagent->h2o2 prep_std Prepare Standard Antioxidant (e.g., Ascorbic Acid, Trolox) prep_std->dpph prep_std->abts prep_std->frap prep_std->h2o2 measure Measure Absorbance (Spectrophotometer) dpph->measure abts->measure frap->measure h2o2->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for in vitro antioxidant activity testing.

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Add 100 µL of the DPPH working solution to each well.

  • Include a positive control (e.g., ascorbic acid) and a blank control (solvent with DPPH solution).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add 20 µL of the test compound dilutions to 180 µL of the diluted ABTS•+ solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.

Anti-Cancer Activity Assays

The (3S) isomer of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to exhibit cytotoxic activity against the human colorectal cancer cell line HCT-8 by inducing apoptosis.[2][3]

Data Presentation: Anti-Cancer Activity
Cell LineAssayCompound TestedConcentrationEffect
HCT-8 (Human Colorectal Cancer)Cytotoxicity / Apoptosis Induction(3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid0.5 - 4 µMDose-dependent induction of apoptosis

Signaling Pathway: THCA-Induced Apoptosis in HCT-8 Cells

G THCA (3S)-THCA NFkB NF-κB Activation THCA->NFkB inhibits Bcl2 Bcl-2 (Anti-apoptotic) THCA->Bcl2 downregulates Bax Bax (Pro-apoptotic) THCA->Bax upregulates Casp8 Caspase-8 Activation THCA->Casp8 NFkB->Bcl2 promotes Bcl2->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for THCA-induced apoptosis in HCT-8 cells.[2][3]

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Protocol:

  • Seed HCT-8 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 650 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore, which can be quantified.

Protocol:

  • Seed and treat HCT-8 cells as described for the MTT assay.

  • After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) in a 96-well plate.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC).

  • Quantify the fold-increase in caspase-3 activity relative to the untreated control.

Neuroprotective Activity Assays

The parent compound, 1,2,3,4-tetrahydro-β-carboline (tryptoline), is a known competitive inhibitor of serotonin reuptake, suggesting a potential mechanism for the neuroprotective effects of its derivatives.

Data Presentation: Neurotransmitter Reuptake Inhibition
TargetCompound TestedAssay TypeResult (Ki)
Serotonin Transporter (SERT)1,2,3,4-Tetrahydro-β-carboline (Tryptoline)Radioligand Binding6.1 µM

Experimental Workflow: Serotonin Reuptake Inhibition Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis cell_prep Culture HEK293 cells stably expressing hSERT membrane_prep Prepare cell membranes (homogenization & centrifugation) cell_prep->membrane_prep plate_setup Plate Setup (96-well): - Membranes - [3H]Citalopram (Radioligand) - Test Compound (THCA) membrane_prep->plate_setup incubation Incubate to reach equilibrium plate_setup->incubation harvest Harvest on filter mats & wash to remove unbound ligand incubation->harvest count Scintillation Counting harvest->count analyze Calculate Ki value count->analyze

Caption: Workflow for a radioligand binding assay to test serotonin reuptake inhibition.

Experimental Protocol

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]Citalopram) for binding to the serotonin transporter. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Protocol:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Prepare cell membranes by harvesting, homogenizing, and centrifuging the cells. Resuspend the membrane pellet in an appropriate assay buffer.

  • In a 96-well plate, set up the binding reaction in triplicate, including:

    • Total binding wells: Cell membranes + assay buffer + [³H]Citalopram.

    • Non-specific binding wells: Cell membranes + a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) + [³H]Citalopram.

    • Test compound wells: Cell membranes + various concentrations of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid + [³H]Citalopram.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through filter mats using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding (Total binding - Non-specific binding).

  • Determine the IC50 of the test compound and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

References

Application Notes and Protocols for the Purification of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, is a key heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of natural products and synthetic compounds with diverse biological activities. The purity of this carboxylic acid is paramount for the successful synthesis of downstream targets and for accurate biological and pharmacological evaluations.

This document provides detailed protocols for the purification of this compound, primarily focusing on the purification of the crude product obtained from the Pictet-Spengler reaction between tryptamine hydrochloride and glyoxylic acid monohydrate.

Data Presentation

The primary method for the purification of this compound, as described in the literature, involves precipitation from the reaction mixture followed by washing. The purity of the intermediate obtained by this method is generally sufficient for subsequent synthetic steps, such as decarboxylation. While extensive comparative data on various purification techniques is limited in publicly available literature, the following table summarizes the key quantitative aspects of the synthesis and purification by precipitation.

ParameterValueReference
Starting Materials
Tryptamine Hydrochloride25 g (0.13 mole)[1]
Glyoxylic Acid Monohydrate13.2 g (0.143 mole)[1]
Potassium Hydroxide7.05 g (0.126 mole)[1]
Reaction & Purification Conditions
Reaction SolventWater (430 mL total)[1]
Reaction Time1 hour at ambient temperature[1]
Purification MethodPrecipitation and Filtration[1]
Washing SolventWater (100 mL)[1]
Yield and Purity
Product FormSolid precipitate[1]
PuritySufficient for subsequent decarboxylation[1]

Experimental Protocols

The following protocol details the synthesis and subsequent purification of this compound by precipitation.

Protocol 1: Purification by Precipitation and Washing

This protocol is adapted from a well-established procedure for the synthesis of 1,2,3,4-tetrahydro-β-carboline, where the target carboxylic acid is a key intermediate.[1]

Materials:

  • Tryptamine hydrochloride

  • Glyoxylic acid monohydrate

  • Potassium hydroxide

  • Deionized water

  • 1 L Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Steam bath or heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Dissolution of Tryptamine Hydrochloride: In a 1 L Erlenmeyer flask, dissolve 25 g (0.13 mole) of tryptamine hydrochloride in 400 mL of water by stirring and gentle warming on a steam bath to approximately 45°C.

  • Cooling: Allow the solution to cool to room temperature.

  • Addition of Glyoxylic Acid: To the cooled solution, add a solution of 13.2 g (0.143 mole) of glyoxylic acid monohydrate in 30 mL of water.

  • Precipitation: While stirring, slowly add a cooled solution of 7.05 g (0.126 mole) of potassium hydroxide in 35 mL of water over a period of about 3 minutes. The precipitation of this compound will occur during or shortly after the addition of the potassium hydroxide solution.

  • Stirring: Continue stirring the suspension at ambient temperature for 1 hour to ensure complete precipitation.

  • Filtration: Collect the solid product by filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with 100 mL of water to remove any soluble impurities.

  • Drying (Optional): The damp filter cake can be used directly in subsequent reactions. If the dry product is required, it should be dried in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide).

Visualizations

Experimental Workflow: Synthesis and Purification by Precipitation

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Workflow Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Dissolve Tryptamine HCl in Water add_glyoxylic Add Glyoxylic Acid Solution start->add_glyoxylic add_koh Add KOH Solution add_glyoxylic->add_koh precipitate Precipitation of Carboxylic Acid add_koh->precipitate stir Stir for 1 hour precipitate->stir filter Collect Solid by Filtration stir->filter wash Wash with Water filter->wash end_product Purified this compound wash->end_product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of the Pictet-Spengler Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and why is it important?

The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2][3] This reaction is fundamental in synthetic organic chemistry for constructing these scaffolds, which are core structures in a vast array of natural products and pharmacologically active compounds with diverse biological activities, including antiviral and antitumor properties.[1][4][5]

Q2: What are the key factors influencing the yield and success of the Pictet-Spengler reaction?

The success and yield of a Pictet-Spengler reaction are highly dependent on several factors:

  • Nature of the Reactants : The electronic properties of the β-arylethylamine and the reactivity of the carbonyl compound are crucial. Electron-donating groups on the aromatic ring of the β-arylethylamine generally increase its nucleophilicity and lead to higher yields under milder conditions.[3][6]

  • Catalyst : The choice and concentration of the acid catalyst (protic or Lewis acid) are critical for the formation of the reactive iminium ion intermediate.[6][7][8]

  • Solvent : The solvent can affect the solubility of reactants and the stability of intermediates. Both protic and aprotic solvents have been successfully used.[3][4]

  • Temperature : The optimal temperature can vary significantly, with some reactions proceeding at room temperature while others require heating.[4][9]

  • pH : The acidity of the reaction medium must be carefully controlled to facilitate iminium ion formation without causing decomposition of starting materials or products.[4][8]

Q3: What are some common catalysts and solvents used in the Pictet-Spengler reaction?

A variety of catalysts and solvents can be employed, and the optimal choice depends on the specific substrates.

CategoryExamplesNotes
Protic Acid Catalysts Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TSA)Commonly used, effective for many substrates. Harsher conditions may be required for less reactive starting materials.[6][8][10]
Lewis Acid Catalysts Boron trifluoride etherate (BF₃·OEt₂), Gold(I) chloride (AuCl), Silver triflate (AgOTf)Can be effective, sometimes under milder conditions than protic acids.[8][10]
Chiral Catalysts BINOL-derived phosphoric acids, Chiral thioureasUsed for asymmetric Pictet-Spengler reactions to control stereochemistry.[1]
Solvents Dichloromethane (DCM), Toluene, Methanol, Acetonitrile, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)The choice of solvent can influence reaction rates and yields. Aprotic solvents are sometimes superior.[3][4][5]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My Pictet-Spengler reaction is giving a very low yield or no desired product. What are the common reasons for this?

Possible CauseSuggested Solution
Insufficiently Acidic Catalyst or Incorrect Catalyst Choice The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[8] Screen a variety of protic and Lewis acid catalysts and optimize the catalyst loading. For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective.[4][8]
Improper Reaction Temperature The optimal temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating.[4] Experiment with a range of temperatures, from room temperature to reflux. Higher temperatures can sometimes lead to decomposition, so careful monitoring is crucial.[4][9]
Inappropriate Solvent The solvent can affect the solubility of reactants and the stability of intermediates.[4] Perform a solvent screen. While protic solvents are common, aprotic solvents like dichloromethane or acetonitrile have been shown to improve yields in certain cases.[3][4]
Decomposition of Starting Materials or Product Sensitive functional groups on the aldehyde or β-arylethylamine may not be stable under the reaction conditions.[4] Employ milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.[4][8]
Poor Quality of Reagents Impurities in the starting materials or solvent (especially water) can interfere with the reaction.[8] Ensure that the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion.[8]
Steric Hindrance Bulky substituents on the β-arylethylamine nitrogen or the aldehyde can slow down the reaction.[8] Longer reaction times or higher temperatures might be necessary for sterically hindered substrates.[8]
Problem 2: Formation of Side Products

Q: My reaction is messy, and I'm observing multiple spots on my TLC. What are the likely side products and how can I minimize them?

Possible CauseSuggested Solution
Over-alkylation or Polymerization The product can sometimes react further with the starting materials.[4] Use a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material.[6] Careful control of stoichiometry and slow, dropwise addition of the aldehyde can also minimize side reactions.[4]
Formation of Regioisomers If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.[4] The choice of solvent and catalyst can sometimes direct regioselectivity. Modifying the substitution pattern on the aromatic ring can also favor the formation of a single isomer.
Oxidation of Product The tetrahydro-β-carboline or tetrahydroisoquinoline product can be susceptible to oxidation, especially if the reaction is run at high temperatures or exposed to air for extended periods. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.[8]
Problem 3: Purification and Stereoselectivity Issues

Q: I'm having trouble purifying my product or controlling the stereochemistry. What can I do?

Possible CauseSuggested Solution
Product is Difficult to Separate from Starting Materials Unreacted starting materials can co-elute with the product during chromatography.[4] Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).[4] If the starting materials and product have similar polarities, consider derivatization of the product to alter its polarity before purification.[4]
Mixture of Diastereomers When a new chiral center is formed, a mixture of diastereomers (cis and trans) can result.[3] The diastereoselectivity can be influenced by the reaction temperature and the choice of acid catalyst. Lower temperatures often favor the kinetically controlled product.[10] For tryptophan derivatives, harsher acidic conditions may favor the trans isomer.[8]
Racemization For stereoselective reactions, a loss of enantiomeric excess can occur.[4] Temperature control is critical; lower temperatures generally favor the kinetically controlled product and can prevent racemization.[4][10] The choice of a suitable chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity.[4]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure using a Brønsted acid catalyst.

Materials:

  • β-arylethylamine (e.g., tryptamine) (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)[2]

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 eq) in the chosen anhydrous solvent.[5]

  • Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution at room temperature.[5]

  • Add the acid catalyst (e.g., TFA, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.[2]

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.[2][5]

Protocol 2: Asymmetric Pictet-Spengler Reaction Using a Chiral Catalyst

This protocol outlines a general procedure for an enantioselective reaction using a chiral catalyst.

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Chiral catalyst (e.g., chiral phosphoric acid, 0.1 eq)

  • Anhydrous solvent (e.g., diethyl ether, toluene)[2]

  • Molecular sieves (e.g., 4 Å)

  • Triethylamine

  • Solvents for chromatography

Procedure:

  • To a flame-dried flask containing the β-arylethylamine and molecular sieves, add the anhydrous solvent.[2]

  • Add the chiral catalyst to the mixture.

  • Cool the reaction to the desired temperature (e.g., -30 °C).[2]

  • Add the aldehyde to the reaction mixture.[2]

  • Stir the reaction for the specified time and monitor by TLC.

  • Quench the reaction with triethylamine.[2]

  • Allow the mixture to warm to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the crude product by column chromatography to obtain the enantioenriched product.[2]

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Visualizations

Pictet_Spengler_Mechanism Amine β-Arylethylamine Imine Imine Amine->Imine + Carbonyl - H₂O Carbonyl Aldehyde/Ketone H_plus H+ Iminium Iminium Ion Imine->Iminium + H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline/ Tetrahydro-β-carboline Spirocycle->Product - H+

Caption: General mechanism of the Pictet-Spengler reaction.

troubleshooting_flowchart start Low or No Yield in Pictet-Spengler Reaction catalyst_check Is the catalyst appropriate and at optimal concentration? start->catalyst_check catalyst_solution Screen different protic/Lewis acids. Optimize catalyst loading. catalyst_check->catalyst_solution No temp_check Is the reaction temperature optimized? catalyst_check->temp_check Yes catalyst_solution->temp_check temp_solution Screen a range of temperatures (e.g., RT to reflux). temp_check->temp_solution No solvent_check Is the solvent optimal for substrate solubility and stability? temp_check->solvent_check Yes temp_solution->solvent_check solvent_solution Perform a solvent screen (protic vs. aprotic). solvent_check->solvent_solution No reagent_check Are the reagents pure and anhydrous? solvent_check->reagent_check Yes solvent_solution->reagent_check reagent_solution Use purified aldehyde and anhydrous solvent. reagent_check->reagent_solution No success Improved Yield reagent_check->success Yes reagent_solution->success

Caption: Troubleshooting workflow for low reaction yield.

experimental_workflow A 1. Reactant Preparation Dissolve β-arylethylamine in anhydrous solvent. B 2. Addition of Reagents Add aldehyde/ketone, then add acid catalyst. A->B C 3. Reaction Stir at desired temperature. Monitor by TLC. B->C D 4. Workup Quench reaction, perform aqueous extraction. C->D E 5. Isolation Dry organic layer and concentrate in vacuo. D->E F 6. Purification Purify by column chromatography or recrystallization. E->F G 7. Characterization Confirm structure by NMR, Mass Spec, etc. F->G

Caption: General experimental workflow for the Pictet-Spengler reaction.

References

Purification techniques for removing byproducts from Pictet-Spengler reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying products from Pictet-Spengler reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of Pictet-Spengler reaction products.

Problem Possible Cause Suggested Solution
Difficulty Separating Diastereomers (cis/trans isomers) The cis and trans isomers often have very similar polarities, making separation by standard column chromatography challenging.[1]- Optimize Column Chromatography: Use high-performance silica gel and a carefully selected eluent system. A gradient elution with a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can be effective.[1] - Consider Derivatization: If separation is still difficult, consider derivatizing the product to alter its polarity before purification.[2] - Recrystallization: Diastereomers can sometimes be separated by fractional recrystallization due to differences in their crystal packing and solubility.
Product Co-elutes with Unreacted Starting Material The polarity of the product may be very similar to that of the starting materials (e.g., tryptamine or aldehyde).[2]- Drive the Reaction to Completion: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[2] - Acid/Base Extraction: Unreacted tryptamine can often be removed by an acidic wash during the work-up. - Aldehyde Scavengers: Unreacted aldehydes can sometimes be removed by using a resin-bound scavenger or by forming a bisulfite adduct, which is water-soluble.
Product Appears to Decompose on Silica Gel Column Tetrahydro-β-carbolines and tetrahydroisoquinolines can be sensitive to the acidic nature of silica gel, leading to degradation.- Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.[3] - Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. - Alternative Purification: Rely on other purification methods like recrystallization or preparative HPLC with a non-acidic mobile phase.
Formation of Multiple, Difficult-to-Separate Byproducts Side reactions such as over-alkylation, polymerization, or oxidation can lead to a complex mixture of byproducts.[2]- Optimize Reaction Conditions: Carefully control stoichiometry, temperature, and reaction time to minimize side reactions.[2] Running the reaction under an inert atmosphere can reduce oxidation.[1] - Aqueous Work-up: A thorough aqueous work-up, including washes with saturated sodium bicarbonate and brine, can remove many polar impurities.
Product is an Oil and Cannot be Recrystallized The product may be intrinsically an oil, or impurities may be preventing crystallization.- Column Chromatography: This is the primary alternative for purifying oils. - Trituration: Attempt to induce crystallization by dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed. Scratching the flask with a glass rod may also help. - Salt Formation: If the product has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride or tartrate), which is often a crystalline solid and can be purified by recrystallization.
Racemization of a Chiral Product Higher reaction temperatures can make the Pictet-Spengler reaction reversible, leading to racemization.[4]- Lower Reaction Temperature: Perform the reaction at lower temperatures to favor the kinetically controlled product and minimize racemization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Pictet-Spengler reaction?

A1: Common byproducts include unreacted starting materials (β-arylethylamine and aldehyde/ketone), diastereomers (if a new chiral center is formed), products of over-alkylation where the product reacts further, and oxidative byproducts.[1][2] The formation of regioisomers is also possible if there are multiple sites for cyclization on the aromatic ring.

Q2: What is a standard work-up procedure for a Pictet-Spengler reaction?

A2: A typical aqueous work-up involves quenching the reaction with a base, such as saturated aqueous sodium bicarbonate solution, to neutralize the acid catalyst.[5] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are often washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[5]

Q3: How can I effectively separate the cis and trans diastereomers of my product?

A3: Separation of diastereomers can be challenging due to their similar polarities.[1] High-performance column chromatography with a carefully optimized gradient eluent system is often the first choice.[1] Fractional recrystallization can also be effective if one diastereomer is significantly less soluble. In some cases, the diastereomers can be epimerized under thermodynamic control (higher temperatures, prolonged reaction times) to favor the more stable isomer, simplifying the purification.

Q4: My product is a salt (e.g., a hydrochloride or trifluoroacetate). How should I purify it?

A4: Salts of Pictet-Spengler products are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). Alternatively, the salt can be neutralized with a base to liberate the free base, which can then be purified by column chromatography or recrystallization before, if desired, being converted back to a salt.

Q5: What are some recommended solvent systems for column chromatography of tetrahydro-β-carbolines?

A5: The choice of solvent system depends on the polarity of the specific product. A good starting point for many tetrahydro-β-carbolines is a mixture of hexanes and ethyl acetate.[6] A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, is often effective. For more polar compounds, a system of dichloromethane and methanol may be necessary.[3] It is always recommended to first determine the optimal solvent system using TLC.

Experimental Protocols

General Aqueous Work-up Protocol
  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).[5]

  • Combine the organic layers and wash with brine (1 x 50 mL).[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]

Column Chromatography Protocol for Purification of a Tetrahydro-β-carboline
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica-adsorbed product to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elute the Column: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the product and any more polar impurities.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data Summary

The efficiency of purification can vary greatly depending on the specific Pictet-Spengler product and the chosen method. The following table provides a summary of representative data found in the literature.

Product TypePurification MethodPurity/Diastereomeric ExcessYieldReference
Tetrahydro-β-carbolinesSolid-Phase Synthesis followed by purification>95% de, 90-99% purity-[7]
Crystalline TryptolinesDirect crystallization from reaction mixtureCrystalline solid25-45%[8]
1,3-disubstituted tetrahydro-β-carbolinesColumn ChromatographySeparation of diastereomers-[1]

Purification Workflow Diagram

Pictet_Spengler_Purification reaction Pictet-Spengler Reaction Mixture workup Aqueous Work-up (e.g., NaHCO₃ wash, Extraction) reaction->workup Quench & Extract crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography Primary Method recrystallization Recrystallization crude->recrystallization If Crystalline pure_chrom Pure Product (from Chromatography) chromatography->pure_chrom pure_recryst Pure Product (from Recrystallization) recrystallization->pure_recryst analysis Purity Analysis (NMR, HPLC, etc.) pure_chrom->analysis pure_recryst->analysis

Caption: General workflow for the purification of Pictet-Spengler reaction products.

References

Technical Support Center: Stereoselective Synthesis of Tetrahydro-β-Carboline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of tetrahydro-β-carboline (THBC) derivatives. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing the tetrahydro-β-carboline scaffold?

A1: The Pictet-Spengler reaction is the most widely used method for constructing the tetrahydro-β-carboline core structure.[1][2] This reaction involves the condensation of a β-arylethylamine, such as tryptamine or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1]

Q2: What are the primary challenges in the stereoselective synthesis of THBCs?

A2: The main challenges include achieving high diastereoselectivity and enantioselectivity, preventing side reactions like the formation of isomeric byproducts, and overcoming low reaction yields.[1][3] Controlling the stereochemistry at the C1 position of the THBC ring is a key focus.[4]

Q3: What factors influence the stereochemical outcome of the Pictet-Spengler reaction?

A3: The stereoselectivity of the Pictet-Spengler reaction is influenced by several factors, including the choice of catalyst (chiral Brønsted acids, Lewis acids, or organocatalysts), the reaction temperature, the solvent, and the nature of the substituents on both the tryptamine and the carbonyl compound.[3][5] The use of chiral auxiliaries can also effectively control the stereochemical outcome.[6]

Q4: Can ketones be used in the Pictet-Spengler reaction instead of aldehydes?

A4: Yes, ketones can be used, but they are generally less reactive than aldehydes. Reactions with ketones may require harsher conditions, such as higher temperatures and stronger acid catalysts, which can sometimes lead to lower yields or increased side products.[7]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity or Formation of Diastereomeric Mixtures

Low_Diastereoselectivity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Diastereoselectivity Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Inappropriate Solvent Problem->Cause2 Cause3 Equilibration to Thermodynamic Product Problem->Cause3 Cause4 Steric Hindrance Problem->Cause4 Solution1 Lower reaction temperature (e.g., -78 °C to 0 °C) to favor kinetic product. Cause1->Solution1 Solution2 Screen different solvents (e.g., protic vs. aprotic). Cause2->Solution2 Solution3 Use milder reaction conditions to suppress retro-Pictet-Spengler reaction. Cause3->Solution3 Solution4 Modify substituents on aldehyde or tryptamine to enhance facial selectivity. Cause4->Solution4

Potential Cause Recommended Solution Expected Outcome
Suboptimal Reaction Temperature Lowering the reaction temperature (e.g., to -78 °C or 0 °C) generally enhances diastereoselectivity by favoring the kinetically controlled product.[5]Increased diastereomeric ratio (d.r.).
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, acetonitrile). Aprotic media have sometimes resulted in superior yields and selectivity.Identification of a solvent system that improves diastereoselectivity.
Epimerization/Equilibration A reversible retro-Pictet-Spengler reaction can lead to the formation of the undesired, thermodynamically more stable diastereomer.[1] Employing milder reaction conditions can help suppress this equilibrium.Preservation of the kinetically favored diastereomer.
Lack of Facial Bias The substituents on the tryptamine or the aldehyde may not provide a sufficient steric or electronic bias for the cyclization to occur from a specific face. Consider modifying the protecting groups or other substituents.Enhanced facial selectivity leading to a higher d.r.
Problem 2: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Low_Enantioselectivity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Enantiomeric Excess (ee) Cause1 Suboptimal Chiral Catalyst/Auxiliary Problem->Cause1 Cause2 Incorrect Catalyst Loading Problem->Cause2 Cause3 Racemization Problem->Cause3 Cause4 Catalyst Poisoning Problem->Cause4 Solution1 Screen different chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries. Cause1->Solution1 Solution2 Optimize catalyst loading. Higher loading may be necessary in some cases. Cause2->Solution2 Solution3 Lower reaction temperature and use milder acids to prevent racemization. Cause3->Solution3 Solution4 Ensure high purity of reagents and solvents. Use freshly distilled solvents. Cause4->Solution4

Potential Cause Recommended Solution Expected Outcome
Suboptimal Chiral Catalyst or Auxiliary The chosen chiral catalyst or auxiliary may not be optimal for the specific substrate. Screen a variety of chiral catalysts, such as different BINOL-derived phosphoric acids, or different chiral auxiliaries.[8][9]Identification of a more effective catalyst or auxiliary, leading to higher ee.
Incorrect Catalyst Loading The amount of catalyst can be crucial. While lower loadings are desirable, some reactions may require higher catalyst concentrations to achieve high enantioselectivity.[10]Improved enantiomeric excess through optimized reaction kinetics.
Racemization of Product The product may be susceptible to racemization under the reaction conditions, particularly at higher temperatures or with strong acids.[1] Lowering the temperature and using milder acidic conditions can mitigate this.Preservation of the product's enantiomeric purity.
Catalyst Poisoning Impurities in the starting materials or solvents can deactivate the chiral catalyst. Ensure all reagents and solvents are of high purity and are anhydrous where necessary.Consistent and improved enantioselectivity due to an active catalyst throughout the reaction.
Problem 3: Low or No Product Yield

Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Yield Cause1 Insufficiently Activated Aromatic Ring Problem->Cause1 Cause2 Decomposition of Starting Material/Product Problem->Cause2 Cause3 Inappropriate Catalyst Problem->Cause3 Cause4 Formation of Polymeric Byproducts Problem->Cause4 Solution1 Use a more electron-rich tryptamine derivative if possible. Cause1->Solution1 Solution2 Employ milder reaction conditions (lower temperature, weaker acid). Cause2->Solution2 Solution3 Screen stronger Brønsted or Lewis acid catalysts (e.g., TFA, BF₃·OEt₂). Cause3->Solution3 Solution4 Use high dilution conditions to favor intramolecular cyclization. Cause4->Solution4

Potential Cause Recommended Solution Expected Outcome
Insufficiently Activated Aromatic Ring The electron density of the indole ring may be too low for electrophilic attack, especially if electron-withdrawing groups are present. If the substrate allows, use a more electron-rich tryptamine.Increased reaction rate and higher yield.
Decomposition of Reactants or Product Harsh reaction conditions, such as high temperatures and strong acids, can lead to the degradation of starting materials or the desired product.[1] Employing milder conditions can prevent decomposition.Improved yield by minimizing degradation pathways.
Inappropriate Catalyst The acid catalyst may be too weak to effectively promote the formation of the reactive iminium ion and subsequent cyclization.[1] Consider screening stronger Brønsted acids (e.g., trifluoroacetic acid) or Lewis acids (e.g., BF₃·OEt₂).Enhanced reaction rate and conversion to the product.
Formation of Polymeric Byproducts The reactive iminium ion intermediate can undergo intermolecular reactions, leading to the formation of polymers or tar-like materials.[1] Using high-dilution conditions can favor the desired intramolecular cyclization.Reduced formation of polymeric side products and an increased yield of the THBC.

Data on Stereoselective Pictet-Spengler Reactions

The following table summarizes representative data for the asymmetric Pictet-Spengler reaction using a chiral phosphoric acid (CPA) catalyst.

Tryptamine Derivative Aldehyde Catalyst Solvent Temp (°C) Yield (%) ee (%)
TryptamineBenzaldehyde(R)-TRIPToluene-208588
Tryptamine4-Nitrobenzaldehyde(R)-TRIPToluene-209290
Tryptamine2-Naphthaldehyde(R)-TRIPToluene-208892
5-MethoxytryptamineBenzaldehyde(S)-TRIPCH₂Cl₂-309594
TryptamineIsovaleraldehyde(R)-STRIPToluene-407885

Data compiled from representative literature.[8][11][12] Actual results may vary depending on specific experimental conditions.

Experimental Protocols

General Protocol for Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction

Experimental_Workflow cluster_steps Experimental Steps Step1 1. Add tryptamine derivative and chiral phosphoric acid catalyst to an oven-dried flask under inert atmosphere. Step2 2. Add anhydrous solvent (e.g., toluene, CH₂Cl₂). Step1->Step2 Step3 3. Cool the mixture to the desired temperature (e.g., -20 °C). Step2->Step3 Step4 4. Add the aldehyde dropwise over a period of time. Step3->Step4 Step5 5. Stir the reaction mixture at the specified temperature until completion (monitor by TLC or LC-MS). Step4->Step5 Step6 6. Quench the reaction (e.g., with saturated NaHCO₃ solution). Step5->Step6 Step7 7. Extract the product with an organic solvent (e.g., ethyl acetate). Step6->Step7 Step8 8. Dry the combined organic layers, concentrate, and purify by column chromatography. Step7->Step8 Step9 9. Determine the enantiomeric excess (ee) using chiral HPLC. Step8->Step9

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde (1.1-1.5 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP, 2-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tryptamine derivative and the chiral phosphoric acid catalyst.

  • Add the anhydrous solvent via syringe.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Add the aldehyde dropwise to the stirred solution.

  • Stir the reaction mixture at this temperature for the specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).[5]

References

Technical Support Center: Synthesis of 1-Substituted Tetrahydro-β-carbolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-substituted tetrahydro-β-carbolines. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, particularly those involving the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Pictet-Spengler synthesis of 1-substituted tetrahydro-β-carbolines?

A1: The Pictet-Spengler reaction is a robust method, but several side reactions can occur, impacting yield and purity. The most common side reactions include:

  • Oxidation: The tetrahydro-β-carboline product can be oxidized to the aromatic β-carboline or the intermediate 3,4-dihydro-β-carboline.[1] This is often facilitated by air, harsh acidic conditions, or elevated temperatures.

  • Epimerization/Racemization: When a chiral center is created at the C1 position, loss of stereochemical integrity can occur, leading to a mixture of diastereomers (cis and trans).[2][3] The cis isomer is often the kinetic product, while the trans isomer is the thermodynamically more stable product, and epimerization can happen under acidic conditions.[2][3]

  • Spiroindolenine Formation: The reaction can proceed through an alternative pathway where the initial cyclization occurs at the C3 position of the indole ring, forming a spiroindolenine intermediate.[2][4] While this can sometimes rearrange to the desired product, it can also lead to stable byproducts.

  • Retro-Pictet-Spengler Reaction: Under certain acidic conditions, the reverse reaction can occur, leading to the cleavage of the tetrahydro-β-carboline ring and diminished yield.[5]

  • Incomplete Reaction: The reaction may stall at the intermediate Schiff base/iminium ion stage, especially if the cyclization step is slow due to steric hindrance or electronic effects.[6]

Q2: How does the choice of acid catalyst influence side reactions?

A2: The acid catalyst is critical as it facilitates the formation of the electrophilic iminium ion necessary for cyclization.[7] However, its choice and concentration can significantly influence side reactions.

  • Strong Protic Acids (e.g., TFA, HCl): These are effective but can also promote side reactions like oxidation and epimerization, especially at higher temperatures.[3] An excess of strong acid can protonate the starting tryptamine, reducing its nucleophilicity and slowing the reaction.[6]

  • Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃): These can be milder alternatives that promote the reaction under different conditions, potentially reducing acid-catalyzed degradation.

  • Catalyst-Free Conditions: In some cases, using a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote the reaction without an additional acid catalyst, minimizing acid-sensitive side reactions.[8]

The optimal catalyst depends on the specific substrates and desired outcome (kinetic vs. thermodynamic control).

Troubleshooting Guide

Issue 1: Significant formation of the oxidized, aromatic β-carboline product.

This issue often manifests as a difficult-to-separate impurity with a different UV-Vis spectrum and polarity from the desired tetrahydro-β-carboline.

Possible Causes:

  • Presence of oxygen in the reaction atmosphere.

  • Prolonged reaction times at elevated temperatures.

  • Use of overly harsh acidic conditions.

Solutions & Recommendations:

ParameterRecommendationRationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3]Minimizes contact with atmospheric oxygen, a key oxidant.
Solvent Use de-gassed solvents.Removes dissolved oxygen from the reaction medium.
Temperature Run the reaction at the lowest effective temperature.High temperatures can accelerate the rate of oxidative dehydrogenation.
Additives Consider adding antioxidants, although this requires careful screening for compatibility.Can scavenge radical species that may initiate oxidation.
Catalyst Use milder acid catalysts or catalyst-free systems where applicable.[8]Strong acids can facilitate the aromatization process.
Protocol: Performing the Pictet-Spengler Reaction Under an Inert Atmosphere
  • Glassware Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

  • Solvent De-gassing: De-gas the reaction solvent by bubbling a gentle stream of argon or nitrogen through it for 15-30 minutes.

  • Reagent Assembly: Add the tryptamine derivative and aldehyde to the reaction flask. Seal the flask with a septum.

  • Inert Gas Purge: Purge the reaction flask by evacuating and backfilling with the inert gas three times.

  • Solvent & Catalyst Addition: Add the de-gassed solvent and the acid catalyst via syringe through the septum.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air.

Issue 2: Poor diastereoselectivity or loss of stereochemical purity (epimerization).

This is a common problem in asymmetric Pictet-Spengler reactions, resulting in a mixture of cis and trans isomers that can be difficult to separate.

Possible Causes:

  • The reaction conditions favor thermodynamic equilibrium, leading to the more stable trans isomer.[2][3]

  • The acid catalyst promotes epimerization via a retro-Pictet-Spengler pathway or by protonation at the N-b position followed by ring-opening and closing.[2][5]

  • Extended reaction times or high temperatures allow the kinetic cis product to convert to the thermodynamic trans product.

Solutions & Recommendations:

To favor the kinetic (cis) product :

  • Use aprotic solvents.

  • Employ lower reaction temperatures.

  • Use specific catalysts known to favor kinetic control. For example, using TFA under "kinetic control" has been shown to yield pure cis isomers in some cases.[2]

To favor the thermodynamic (trans) product :

  • Use protic solvents.

  • Increase the reaction temperature or time.

  • Use conditions that deliberately promote epimerization, such as stronger acids, to convert an initial mixture to the single, more stable trans isomer.[2]

Comparative Data on Diastereoselectivity

The diastereomeric ratio (d.r.) is highly dependent on the specific substrates and conditions. The following table provides a conceptual comparison based on literature principles.

ConditionTypical OutcomeRationale
Low Temperature, Aprotic Solvent (e.g., DCM, Benzene) Favors cis isomer (Kinetic)The transition state leading to the cis product is often lower in energy under these conditions.
High Temperature, Protic Solvent (e.g., MeOH, EtOH) Favors trans isomer (Thermodynamic)Allows for equilibration to the more stable trans product via reversible ring-opening.[2]
Refluxing in HFIP[8] Often produces mixtures (e.g., 52:48 cis:trans for L-tryptophan methyl ester with p-nitrobenzaldehyde)HFIP acts as a unique solvent-catalyst system, and the outcome can be substrate-dependent.
Visualizing Reaction Pathways
Main vs. Side Reaction Pathways

The following diagram illustrates the desired Pictet-Spengler reaction pathway versus the competing oxidation side reaction.

G Reactants Tryptamine + Aldehyde Iminium Iminium Ion Intermediate Reactants->Iminium H+ Catalyst -H2O THBC Desired Product: 1-Substituted Tetrahydro-β-carboline Iminium->THBC Pictet-Spengler Cyclization Oxidized Side Product: Aromatic β-Carboline THBC->Oxidized G Start Low Yield or No Reaction CheckCatalyst 1. Check Catalyst - Is acid strong enough? - Is concentration optimal? Start->CheckCatalyst CheckReagents 2. Check Reagents - Purity of aldehyde? - Anhydrous solvent? CheckCatalyst->CheckReagents If catalyst is OK CheckConditions 3. Adjust Conditions - Increase temperature? - Increase reaction time? CheckReagents->CheckConditions If reagents are pure CheckSideProducts 4. Analyze Byproducts - Oxidation? - Incomplete reaction? CheckConditions->CheckSideProducts If still low yield Solution Optimized Yield CheckSideProducts->Solution Address specific side reaction

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, or tetrahydro-β-carboline (THβC), scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. This guide provides a comparative overview of the bioactivity of the parent compound, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, and its derivatives, with a focus on anticancer, antioxidant, and antifungal properties. Due to a scarcity of direct comparative studies on the parent carboxylic acid, this guide presents data on representative derivatives of the core THβC structure to illustrate the therapeutic potential of this chemical class.

Summary of Bioactivities

The tetrahydro-β-carboline framework has been extensively explored for various therapeutic applications. While specific quantitative data for the parent 1-carboxylic acid derivative is limited in publicly available literature, numerous studies on related derivatives highlight the significant impact of substitutions on the biological activity of the core structure.

Derivatives of the THβC scaffold have demonstrated potent anticancer activity, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range against various cancer cell lines. A key mechanism of action for some of these compounds involves the inhibition of the MDM2-p53 interaction, a critical pathway in cancer progression.[1]

In the realm of antioxidant activity, THβC derivatives have been shown to possess radical scavenging properties, comparable in some cases to standard antioxidants like Vitamin C. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[2][3]

Furthermore, the antifungal potential of this class of compounds has been investigated, with certain derivatives showing promising activity against various fungal pathogens. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.[4]

The synthesis of these derivatives often employs the Pictet-Spengler reaction, a versatile method for constructing the tetrahydro-β-carboline ring system.[2][3][4]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative derivatives of the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold. It is important to note that these are not direct derivatives of the 1-carboxylic acid parent compound but serve to illustrate the structure-activity relationships within this class of molecules.

Table 1: Anticancer Activity of Pyrido[3,4-b]indole Derivatives [1]

CompoundC1-SubstituentC6-SubstituentCell LineIC50 (nM)
11 1-NaphthylMethoxyBreast Cancer80
11 1-NaphthylMethoxyColon Cancer130
11 1-NaphthylMethoxyMelanoma130
11 1-NaphthylMethoxyPancreatic Cancer200

Table 2: Antifungal Activity of a Tetrahydro-β-carboline Derivative [4]

CompoundN2-SubstituentFungal StrainMIC (µg/mL)
3g OctylBipolaris oryzae0.1
3g OctylCurvularia lunata0.1
3g OctylFusarium semitectum0.1
3g OctylFusarium fujikuroi0.1

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with a small volume of the sample solutions in a 96-well plate or cuvettes. A blank containing the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each mixture is measured at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Visualizations

Signaling Pathway: MDM2-p53 Interaction

Certain pyrido[3,4-b]indole derivatives have been suggested to exert their anticancer effects by interfering with the MDM2-p53 signaling pathway. Under normal conditions, MDM2 acts as a negative regulator of the p53 tumor suppressor protein by targeting it for degradation. Inhibition of this interaction can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

Caption: MDM2-p53 signaling pathway and its inhibition by THβC derivatives.

Experimental Workflow: Bioactivity Screening

The general workflow for screening the bioactivity of novel 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives involves synthesis followed by a series of in vitro assays to determine their anticancer, antioxidant, and antifungal properties.

Experimental_Workflow Synthesis Synthesis of THβC Derivatives Purification Purification & Characterization Synthesis->Purification Screening Bioactivity Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Screening->Antioxidant Antifungal Antifungal Assays (e.g., MIC) Screening->Antifungal Data_Analysis Data Analysis & SAR Studies Anticancer->Data_Analysis Antioxidant->Data_Analysis Antifungal->Data_Analysis

Caption: General experimental workflow for bioactivity screening of THβC derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Substituted Tetrahydro-β-carboline-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-substituted tetrahydro-β-carboline-1-carboxylic acids. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions, this document serves as a critical resource for the rational design of novel therapeutic agents based on this privileged scaffold.

The tetrahydro-β-carboline (THBC) core is a prominent feature in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a carboxylic acid at the 1-position, along with various substituents at the same carbon, has been shown to be a pivotal strategy in modulating the potency and selectivity of these compounds. This guide focuses on elucidating the nuanced relationships between specific structural modifications at the C1-position and the resulting biological activity, with a particular emphasis on their role as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key player in inflammatory signaling pathways.

Comparative Analysis of Biological Activity

The inhibitory effects of 1-substituted tetrahydro-β-carboline-1-carboxylic acids have been evaluated against various biological targets. The following tables summarize the quantitative data, primarily focusing on MK-2 inhibition, to facilitate a clear comparison of the impact of different substituents at the C1-position.

Compound IDC1-SubstituentMK-2 Inhibition IC50 (μM)[1]TNFα Production Inhibition in U937 cells IC50 (μM)[1]
1 Phenyl> 50> 50
2 4-Fluorophenyl1.23.5
3 4-Chlorophenyl0.82.1
4 4-Bromophenyl0.71.8
5 4-Iodophenyl0.61.5
6 4-Methylphenyl3.58.2
7 4-Methoxyphenyl5.112.4
8 3-Chlorophenyl2.56.8
9 2-Chlorophenyl15.2> 50
10 Thien-2-yl4.810.5
11 Cyclohexyl25.6> 50
12 Methyl> 50> 50

Key Findings from SAR Studies:

  • Aromatic Substitution is Crucial: The data clearly indicates that an aromatic substituent at the C1-position is essential for significant MK-2 inhibitory activity. Compounds with simple alkyl groups like methyl or cyclohexyl are largely inactive.[1]

  • Halogen Substitution Enhances Potency: A clear trend is observed with halogen substitution on the phenyl ring at the para-position. The potency increases with the size and polarizability of the halogen, following the order F < Cl < Br < I.[1]

  • Positional Isomers Impact Activity: The position of the substituent on the phenyl ring is critical. Para-substituted compounds are generally the most potent, followed by meta-substituted ones. Ortho-substitution leads to a significant drop in activity, likely due to steric hindrance.[1]

  • Electron-Donating Groups Reduce Potency: The presence of electron-donating groups, such as methyl and methoxy, at the para-position of the phenyl ring diminishes the inhibitory activity compared to halogens.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MK-2 Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of MK-2.

Materials:

  • Recombinant human MK-2 enzyme

  • HSP27 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final concentration of DMSO in the assay should be kept constant (typically ≤ 1%).

  • Reaction Setup: To each well of the assay plate, add the test compound solution or DMSO control.

  • Add a solution containing the MK-2 enzyme and the HSP27 substrate in the kinase assay buffer. Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction: Initiate the reaction by adding an ATP solution to all wells. The final ATP concentration should be close to its Km value for MK-2. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic curve).[2][3]

Cellular Proliferation (MTT) Assay

This cell-based assay assesses the cytotoxic or anti-proliferative effects of the compounds on a given cell line.

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Molecular Interactions and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated.

SAR_of_1_substituted_THBC_1_carboxylic_acids cluster_scaffold Tetrahydro-β-carboline-1-carboxylic acid Scaffold cluster_substituents C1-Substituents cluster_activity Biological Activity scaffold Aromatic Aromatic Alkyl Alkyl Halogen Halogen (p-) Aromatic->Halogen ElectronDonating Electron Donating (p-) Aromatic->ElectronDonating High High Halogen->High Moderate Moderate ElectronDonating->Moderate Low Low Alkyl->Low

Caption: Structure-Activity Relationship Summary.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis Synthesis Synthesis of 1-Substituted THBC-1-carboxylic acids MK2_Assay MK-2 Kinase Inhibition Assay Synthesis->MK2_Assay Cell_Culture Cell Culture Synthesis->Cell_Culture IC50_Biochem Determine Biochemical IC50 MK2_Assay->IC50_Biochem SAR_Analysis Structure-Activity Relationship Analysis IC50_Biochem->SAR_Analysis MTT_Assay Cell Proliferation (MTT) Assay Cell_Culture->MTT_Assay IC50_Cellular Determine Cellular IC50 MTT_Assay->IC50_Cellular IC50_Cellular->SAR_Analysis

References

Comparative Analysis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid and Known Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the neuroprotective potential of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid (THBC-1-CA) in comparison with the established clinical agents, Edaravone and Riluzole, reveals a significant gap in the available scientific literature. While Edaravone and Riluzole have well-documented mechanisms of action and established efficacy in treating conditions like amyotrophic lateral sclerosis (ALS) and ischemic stroke, THBC-1-CA remains a compound of research interest with limited published data on its specific neuroprotective effects.

This guide aims to provide a detailed comparison based on the current understanding of these compounds. However, the scarcity of quantitative efficacy data and detailed experimental protocols for THBC-1-CA necessitates a more foundational discussion of its proposed mechanisms and the properties of related compounds.

Overview of Neuroprotective Strategies

Neuroprotection aims to prevent or slow the progressive loss of neurons in acute injuries like stroke or chronic neurodegenerative diseases. Key pathological processes targeted by neuroprotective agents include oxidative stress, excitotoxicity, inflammation, and apoptosis.

Known Neuroprotective Agents: Edaravone and Riluzole

Edaravone is a potent free radical scavenger that mitigates oxidative stress, a major contributor to neuronal damage. It is clinically approved for the treatment of acute ischemic stroke and ALS.[1][2] Its primary mechanism involves neutralizing reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

Riluzole is another clinically approved drug for ALS that primarily modulates glutamate neurotransmission.[2] Excessive glutamate can lead to excitotoxicity and neuronal cell death. Riluzole is believed to inhibit glutamate release and block postsynaptic glutamate receptors, thus reducing excitotoxic damage.

This compound (THBC-1-CA)

THBC-1-CA, also known as 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, belongs to the β-carboline family of compounds, which are known to have various biological activities. While it is used in the study of neurodegenerative diseases, specific data on its neuroprotective efficacy is not extensively published.[3] The neuroprotective potential of THBC-1-CA is often inferred from studies on its derivatives and the broader class of β-carbolines.

Putative Mechanisms of Action

The neuroprotective effects of THBC-1-CA and its derivatives are thought to be multifactorial, potentially involving:

  • Antioxidant Activity: Some derivatives of tetrahydro-β-carboline have demonstrated antioxidant properties, suggesting a capacity to scavenge free radicals.[4]

  • Anti-inflammatory Effects: Certain β-carboline alkaloids have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.

  • Modulation of Monoamine Oxidase (MAO): The decarboxylated form of THBC-1-CA, 1,2,3,4-tetrahydro-β-carboline, and its derivatives have been shown to be inhibitors of MAO-A, an enzyme involved in the breakdown of neurotransmitters.[5] MAO inhibition can have neuroprotective effects in certain neurodegenerative conditions like Parkinson's disease.

  • NMDA Receptor Blockade: At least one derivative, 1-benzyl-1,2,3,4-tetrahydro-β-carboline, has been found to block NMDA receptor-mediated excitotoxicity, a mechanism shared in principle with agents that reduce glutamate's harmful effects.[6]

Comparative Data Summary

A direct quantitative comparison of the neuroprotective efficacy of THBC-1-CA with Edaravone and Riluzole is not possible due to the lack of published experimental data for THBC-1-CA in standardized neuroprotection assays. The following table summarizes the known information for the established agents.

AgentPrimary Mechanism of ActionEstablished Clinical Indication(s)Key Efficacy Measures (in relevant models/trials)
Edaravone Free Radical Scavenger (Antioxidant)Acute Ischemic Stroke, Amyotrophic Lateral Sclerosis (ALS)- Reduction in infarct volume in stroke models.- Slower decline in functional scores (e.g., ALSFRS-R) in ALS clinical trials.
Riluzole Glutamate Modulator (Anti-excitotoxic)Amyotrophic Lateral Sclerosis (ALS)- Modest extension of survival in ALS patients.
THBC-1-CA Putative: Antioxidant, Anti-inflammatory, MAO Inhibition, NMDA receptor modulationNot clinically establishedData not available in peer-reviewed literature.

Experimental Protocols

Detailed experimental protocols for evaluating the neuroprotective efficacy of a novel compound like THBC-1-CA would typically involve a series of in vitro and in vivo studies.

In Vitro Neuroprotection Assays

A common workflow for in vitro assessment of neuroprotective agents is as follows:

G cluster_0 In Vitro Experimental Workflow Neuronal_Cell_Culture Neuronal Cell Culture (e.g., primary cortical neurons, SH-SY5Y cells) Induction_of_Neuronal_Injury Induction of Neuronal Injury (e.g., Oxidative stress with H2O2, Excitotoxicity with glutamate) Neuronal_Cell_Culture->Induction_of_Neuronal_Injury Treatment Treatment with Test Compound (THBC-1-CA) and Controls (Edaravone, Riluzole) Induction_of_Neuronal_Injury->Treatment Assessment_of_Neuroprotection Assessment of Neuroprotection Treatment->Assessment_of_Neuroprotection Cell_Viability_Assay Cell Viability Assay (e.g., MTT, LDH release) Assessment_of_Neuroprotection->Cell_Viability_Assay ROS_Measurement Measurement of Reactive Oxygen Species (ROS) Assessment_of_Neuroprotection->ROS_Measurement Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity, TUNEL staining) Assessment_of_Neuroprotection->Apoptosis_Assay

Workflow for in vitro neuroprotection assays.

In Vivo Models of Neurodegeneration

For in vivo validation, animal models of specific neurological disorders are used. For instance, in the context of ischemic stroke, the transient middle cerebral artery occlusion (tMCAO) model in rodents is a standard.[2]

Signaling Pathways

The signaling pathways modulated by Edaravone and Riluzole are relatively well-characterized. The putative pathways for THBC-1-CA are based on the activities of its derivatives.

G cluster_0 Edaravone cluster_1 Riluzole cluster_2 THBC-1-CA (Putative) ROS Reactive Oxygen Species (ROS) Neuronal_Damage Oxidative Neuronal Damage ROS->Neuronal_Damage Edaravone_node Edaravone Edaravone_node->ROS scavenges Glutamate_Release Presynaptic Glutamate Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Glutamate_Receptors Postsynaptic Glutamate Receptors Glutamate_Receptors->Excitotoxicity Riluzole_node Riluzole Riluzole_node->Glutamate_Release inhibits Riluzole_node->Glutamate_Receptors blocks Oxidative_Stress Oxidative Stress Neuronal_Injury Neuronal Injury Oxidative_Stress->Neuronal_Injury Inflammation_node Inflammation Inflammation_node->Neuronal_Injury THBC_node THBC-1-CA & Derivatives THBC_node->Oxidative_Stress reduces THBC_node->Inflammation_node reduces

Simplified signaling pathways of neuroprotective agents.

Conclusion

While this compound is a compound of interest in the field of neurodegenerative disease research, there is a clear need for rigorous scientific investigation to elucidate its specific neuroprotective mechanisms and quantify its efficacy. Currently, a direct and meaningful comparison to clinically established neuroprotective agents like Edaravone and Riluzole is hampered by the absence of such data in the public domain. Future research should focus on evaluating THBC-1-CA in standardized preclinical models of neurodegeneration to determine its true potential as a therapeutic agent. Such studies would enable a more direct and evidence-based comparison with existing treatments.

References

Validation of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid as an MK-2 Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the potential of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid as a selective inhibitor of MAPK-activated protein kinase 2 (MK-2) has been conducted. However, a comprehensive review of available scientific literature and experimental data does not currently support its validation as an MK-2 inhibitor. This guide provides an overview of the MK-2 signaling pathway, the rationale for its inhibition, and a comparative framework for evaluating potential inhibitors, while highlighting the absence of direct evidence for the titular compound's activity in this context.

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a critical downstream effector of the p38 MAPK signaling cascade, which plays a pivotal role in inflammatory responses. The activation of the p38/MK-2 pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). Consequently, inhibition of MK-2 presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

While the tetrahydro-β-carboline scaffold, of which this compound is a member, is recognized for its diverse biological activities, including anti-inflammatory properties, direct experimental data demonstrating its inhibitory effect on MK-2 is not presently available in the public domain. Research has primarily focused on its utility as a synthetic intermediate for developing inhibitors of other kinases, such as cyclin-dependent kinase 4 (CDK4) and as a scaffold for BET-specific Bromodomain inhibitors.

The MK-2 Signaling Pathway and Point of Inhibition

The p38 MAPK pathway is activated by various cellular stressors and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates and activates MK-2. Activated MK-2, in turn, phosphorylates several downstream targets, leading to increased synthesis and release of pro-inflammatory cytokines. A key mechanism involves the phosphorylation of tristetraprolin (TTP), which stabilizes the mRNA of cytokines like TNF-α, thereby promoting their translation. Inhibition of MK-2 kinase activity blocks this cascade, reducing the production of these inflammatory mediators.

MK2_Signaling_Pathway Stress Cellular Stress / Inflammatory Stimuli p38 p38 MAPK Stress->p38 MK2 MK-2 p38->MK2 Phosphorylation Downstream Downstream Substrates (e.g., TTP) MK2->Downstream Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Downstream->Cytokines mRNA Stabilization & Translation Inhibitor This compound (Hypothetical Inhibition) Inhibitor->MK2

Caption: The p38/MK-2 signaling pathway and the hypothetical point of inhibition.

Comparative Framework for MK-2 Inhibitor Validation

To validate a compound as an MK-2 inhibitor and compare its performance, a series of in vitro and cellular assays are essential. The following tables outline the key experimental data required for such an evaluation, using established MK-2 inhibitors as a reference. Due to the lack of data for this compound, its corresponding fields are marked as "Not Available."

Table 1: In Vitro Kinase Inhibition

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
This compound MK-2Not AvailableNot AvailableNot Available
ATI-450 p38α/MK-2 complexBiochemical AssayNot AvailableNot Available
CC-99677 MK-2Biochemical AssayNot AvailableNot Available

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Table 2: Cellular Activity - Cytokine Inhibition

CompoundCell LineStimulantCytokine InhibitedIC50 (nM)
This compound Not AvailableNot AvailableNot AvailableNot Available
ATI-450 Human Whole BloodLPSTNF-α~30
ATI-450 Human Whole BloodLPSIL-6~30
ATI-450 Human Whole BloodLPSIL-8~30
CC-99677 Human Whole BloodLPSTNF-αDose-dependent reduction

LPS: Lipopolysaccharide.

Experimental Protocols for MK-2 Inhibitor Validation

A standardized workflow is crucial for the validation and comparison of potential MK-2 inhibitors. This typically involves a tiered approach, starting with biochemical assays and progressing to more complex cellular and in vivo models.

Experimental_Workflow Screening Initial Screening (e.g., Kinase Binding Assay) Biochemical Biochemical Potency (IC50/Ki Determination) Screening->Biochemical Cellular Cellular Activity (Cytokine Inhibition Assay) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity InVivo In Vivo Efficacy & PK/PD (Animal Models of Inflammation) Selectivity->InVivo

Caption: General experimental workflow for the validation of an MK-2 inhibitor.

Key Experimental Methodologies:
  • In Vitro Kinase Inhibition Assay (e.g., TR-FRET): This assay measures the direct inhibitory effect of a compound on the kinase activity of MK-2. Recombinant MK-2 enzyme, a substrate peptide, and ATP are incubated with varying concentrations of the test compound. The phosphorylation of the substrate is then quantified, typically using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or other detection methods, to determine the IC50 value.

  • Cell-Based Cytokine Production Assay: This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context. A relevant cell line (e.g., human peripheral blood mononuclear cells [PBMCs] or a monocytic cell line like THP-1) is stimulated with an inflammatory agent such as LPS in the presence of the test compound. The concentration of cytokines (e.g., TNF-α, IL-6) in the cell supernatant is then measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays.

  • Kinase Selectivity Profiling: To evaluate the specificity of an inhibitor, its activity is tested against a broad panel of other kinases. This is crucial to identify potential off-target effects that could lead to toxicity. This is typically performed by specialized contract research organizations using radiometric, fluorescence-based, or mass spectrometry-based methods.

Conclusion

While this compound belongs to a class of compounds with known biological activities, there is currently no published experimental data to validate its role as an MK-2 inhibitor. To establish its potential in this regard, rigorous evaluation through the standardized biochemical and cellular assays outlined above is necessary. Future research would be required to generate the necessary data to allow for a meaningful comparison with established MK-2 inhibitors like ATI-450 and CC-99677. Without such data, any claims regarding its efficacy as an MK-2 inhibitor remain speculative. Researchers interested in this compound for inflammatory diseases are encouraged to perform the requisite validation studies.

Comparative analysis of the synthesis efficiency of different Pictet-Spengler catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis Efficiency of Pictet-Spengler Catalysts

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, has seen continuous evolution in its catalytic systems. These heterocyclic motifs are prevalent in a vast array of natural products and pharmaceuticals, making the optimization of their synthesis a critical endeavor for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of different catalysts employed in the Pictet-Spengler reaction, focusing on their synthesis efficiency with supporting experimental data and protocols.

Catalyst Performance Comparison

The efficiency of a Pictet-Spengler catalyst is typically evaluated based on reaction yield, reaction time, and, for asymmetric variants, enantioselectivity (enantiomeric excess, ee) and diastereoselectivity (diastereomeric ratio, dr). Below is a summary of the performance of several prominent classes of catalysts under various reported conditions.

Catalyst ClassRepresentative CatalystSubstrate 1 (Amine)Substrate 2 (Carbonyl)Yield (%)Enantiomeric Excess (ee %)/ Diastereomeric Ratio (dr)Reference
Organocatalyst Chiral Squaramide-Dipeptide / Carboxylic AcidTryptamine DerivativesNitrogen-Containing Heterocyclic CarboxaldehydesNear quantitative94:6 - 95:5 er[1]
Organocatalyst Chiral Phosphoric Acid (TRIP derivative)N-carbamoyl-β-arylethylaminesPhenylacetaldehyde6997:3 er[2]
Organocatalyst Chiral Thiourea / Benzoic AcidTryptamineAldehyde Derivatives40-9334-95[3]
Metal Catalyst Cationic Chiral Au(I) ComplexTryptaminesArylaldehydesup to 97up to 95[4]
Halogen Bond Catalyst Diaryliodonium SaltN-protected TryptaminesAromatic, Heteroaromatic, and Aliphatic Aldehydesup to 98N/A (achiral)[5]
Lewis Acid Molecular IodineTryptamineAldehydesHighN/A (achiral)[6]
Enzyme Pictet-Spenglerase(Not specified)(Not specified)(Not specified)(Not specified)[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for key catalyst types discussed.

General Procedure for Asymmetric Pictet-Spengler Reaction with a Chiral Phosphoric Acid Catalyst

This protocol is based on the synthesis of tetrahydroisoquinolines (THIQs) using an imidodiphosphorimidate (IDPi) catalyst, a type of chiral Brønsted acid.[2][8]

  • Preparation of Reactants: To a solution of the N-carbamoyl-β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., chloroform, 0.1 M) is added the aldehyde (1.2 equiv).

  • Catalyst Addition: The chiral phosphoric acid catalyst (e.g., an (S,S)-IDPi derivative, 2 mol %) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., ambient temperature) and monitored by an appropriate analytical technique (e.g., ¹H NMR or HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched THIQ product.

  • Analysis: The yield is determined from the isolated product mass. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Gold-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol describes the use of a cationic chiral Au(I) complex for the synthesis of tetrahydro-β-carbolines.[4]

  • Catalyst Preparation: In a glovebox, the gold precatalyst (e.g., L(AuCl)₂, where L is a chiral ligand) and a silver salt (e.g., AgOTf) are dissolved in a dry solvent (e.g., dichloromethane, DCM).

  • Reactant Addition: To the activated catalyst solution, the tryptamine derivative (1.0 equiv) and the arylaldehyde (2.0 equiv) are added.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is filtered through a short pad of celite and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Analysis: The yield of the isolated tetrahydro-β-carboline is calculated. The enantioselectivity is determined by chiral HPLC.

General Procedure for Halogen Bond-Catalyzed Pictet-Spengler Reaction

This protocol outlines a metal-free approach using diaryliodonium salts.[5]

  • Reactant and Catalyst Mixing: In a vial, the N-protected tryptamine (1.0 equiv), the carbonyl compound (1.2 equiv), and the diaryliodonium salt catalyst (0.5 mol %) are combined in a suitable solvent (e.g., dichloromethane).

  • Reaction Conditions: The mixture is stirred at room temperature for the specified time (e.g., 1-24 hours).

  • Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel to yield the tetrahydro-β-carboline product.

  • Analysis: The yield of the purified product is determined.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the generalized Pictet-Spengler reaction mechanism and a typical experimental workflow for catalyst comparison.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Schiff_Base Schiff Base / Iminium Ion Amine->Schiff_Base + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base Spiroindolenine Spiroindolenine Intermediate Schiff_Base->Spiroindolenine Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline / Tetrahydroisoquinoline Spiroindolenine->Product Rearomatization Catalyst Catalyst (Acidic) Catalyst->Schiff_Base Activation

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Experiment Execution cluster_analysis Analysis and Comparison Reactants Select Substrates (Amine, Carbonyl) Reaction_A Run Reaction with Catalyst A (Control Temperature, Time, Solvent) Reactants->Reaction_A Reaction_B Run Reaction with Catalyst B (Identical Conditions) Reactants->Reaction_B Reaction_C Run Reaction with Catalyst C (Identical Conditions) Reactants->Reaction_C Catalysts Select Catalysts for Comparison (e.g., Catalyst A, B, C) Catalysts->Reaction_A Catalysts->Reaction_B Catalysts->Reaction_C Workup Quench and Purify Products Reaction_A->Workup Reaction_B->Workup Reaction_C->Workup Analysis Analyze Products (Yield, Purity, ee%, dr) Workup->Analysis Comparison Compare Performance Metrics (Table) Analysis->Comparison

Caption: Experimental workflow for comparing Pictet-Spengler catalysts.

References

Safety Operating Guide

Safe Disposal of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid is critical to ensure laboratory safety and environmental protection. This compound is classified as toxic if swallowed and poses a long-term hazard to aquatic life.[1] Adherence to established protocols and regulatory requirements is mandatory. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this chemical.

Hazard Profile and Disposal Overview

A summary of the key hazard classifications and disposal recommendations for this compound is provided in the table below. This information is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassificationGHS CodeDisposal Precautionary StatementPrimary Disposal Route
Acute Toxicity, OralH301P501: Dispose of contents/container in accordance with local/regional/national/international regulations.Licensed Hazardous Waste Disposal Contractor
Hazardous to the aquatic environment, long-term hazardH411P273: Avoid release to the environment.Licensed Hazardous Waste Disposal Contractor

Key Disposal Principle: Due to its toxicity, this compound and its containers must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.[3][4]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent accidental reactions.[5]

  • Solid Waste:

    • Collect unadulterated solid this compound in a designated, well-labeled, and securely sealed container.

    • This container should be made of a material compatible with the chemical. The original container is often the best choice.[6]

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be collected in a separate, clearly labeled hazardous waste container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a designated hazardous waste container for organic or aqueous waste, as appropriate.

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.[1]

Labeling of Waste Containers

All hazardous waste containers must be clearly and accurately labeled.[5] The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • The specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • The date when the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

Storage of Chemical Waste

Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[7] This area should be away from general laboratory traffic and incompatible materials.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[2] Follow all institutional and local regulations for waste manifest and pickup procedures.

Decontamination of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.[6]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[6]

  • Once properly decontaminated, the container can be disposed of as non-hazardous waste, though it is recommended to deface the label before disposal.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste (Solid, Liquid, Contaminated Material) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe decontaminate Decontaminate Empty Containers (Triple Rinse) start->decontaminate For Empty Containers segregate Segregate Waste into Designated Containers ppe->segregate label_waste Label Waste Container Clearly (Name, Hazards, Date) segregate->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs dispose Dispose via Professional Service contact_ehs->dispose end End of Disposal Process dispose->end dispose_rinsate Collect Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste decontaminate->dispose_container dispose_rinsate->label_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety and handling information for 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, a compound utilized in biochemical and drug synthesis research. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are acute oral toxicity and long-term adverse effects on aquatic life.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTight-fitting with side protection (EN 166 compliant).[2]
Skin Protection GlovesChemical-resistant gloves (EN ISO 374 compliant), such as nitrile, butyl, or neoprene.[2] A minimum layer thickness of 0.43 mm is recommended.[2]
Lab CoatStandard laboratory coat.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust is generated, use a government-approved respirator.[3]

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Install and have ready access to a safety shower and eye wash station.[3][4]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Read and understand all safety precautions.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[5] Use appropriate tools for transfer.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3][4][5] Do not eat, drink, or smoke in the work area.[2][4][5] Contaminated clothing should be removed and washed before reuse.[3]

Disposal Plan

Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and appropriate waste container.

Disposal Procedure:

  • Dispose of chemical waste in accordance with local, regional, and national regulations.[3]

  • Prevent the release of this compound into the environment, particularly into drains and waterways, due to its toxicity to aquatic life.[1][2][4][5]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

prep Preparation - Don PPE - Review SDS handling Handling - Weighing - Solution Prep prep->handling experiment Experimentation - In-situ use handling->experiment spill Spill Response - Evacuate - Notify supervisor - Use spill kit handling->spill If spill occurs decon Decontamination - Clean workspace - Wash hands experiment->decon experiment->spill waste Waste Disposal - Collect in labeled container - Follow institutional protocol decon->waste decon->spill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.